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Core Science & Biosynthesis

Foundational

Physicochemical properties of N1-(Fluoromethyl)propane-1,3-diamine

An In-Depth Technical Guide to the Physicochemical Properties of N1-(Fluoromethyl)propane-1,3-diamine Authored by: A Senior Application Scientist Abstract N1-(Fluoromethyl)propane-1,3-diamine is an aliphatic diamine of s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N1-(Fluoromethyl)propane-1,3-diamine

Authored by: A Senior Application Scientist

Abstract

N1-(Fluoromethyl)propane-1,3-diamine is an aliphatic diamine of significant interest in modern drug discovery. The strategic incorporation of a fluoromethyl group is anticipated to modulate key physicochemical properties, offering a nuanced approach to optimizing pharmacokinetics and pharmacodynamics. This guide provides a comprehensive technical overview of the core physicochemical properties of N1-(Fluoromethyl)propane-1,3-diamine, detailing the theoretical basis and practical experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound in their work. We will delve into its structural and spectroscopic characterization, solubility, lipophilicity (LogP), and ionization constant (pKa), and conclude with an analysis of its drug-likeness based on established principles such as Lipinski's Rule of Five.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity, and improve membrane permeability.[1] For N1-(Fluoromethyl)propane-1,3-diamine, the electron-withdrawing nature of the fluoromethyl group is expected to significantly influence the basicity of the adjacent nitrogen atom, a critical factor in its interaction with biological targets and its overall pharmacokinetic profile.[2] This guide will systematically explore these properties, providing both predicted values and the rigorous experimental methodologies required for their empirical validation.

Molecular Structure and Spectroscopic Characterization

A foundational understanding of a compound's physicochemical properties begins with its structural and spectroscopic identity.

Chemical Structure

IUPAC Name: N1-(Fluoromethyl)propane-1,3-diamine

Chemical Formula: C₄H₁₁FN₂

The structure consists of a propane-1,3-diamine backbone with a fluoromethyl group attached to one of the terminal nitrogen atoms.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 106.14 g/mol Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability.[3][4]
Hydrogen Bond Donors 3Affects solubility and membrane permeability.[3][5]
Hydrogen Bond Acceptors 2Influences solubility and binding to biological targets.[3][5]
Topological Polar Surface Area (tPSA) 38.1 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Spectroscopic Analysis: Confirming Identity and Purity

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

  • ¹H NMR: Will show characteristic signals for the protons on the fluoromethyl group, the propyl chain, and the amine groups. The coupling between the fluorine and adjacent protons (²J-H,F coupling) will be a key diagnostic feature.

  • ¹³C NMR: Will reveal the number of unique carbon environments. The carbon of the fluoromethyl group will exhibit a large one-bond coupling to fluorine (¹J-C,F).

  • ¹⁹F NMR: Will show a signal for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Experimental Protocol: NMR Analysis [6]

  • Sample Preparation: Accurately weigh 5-10 mg of N1-(Fluoromethyl)propane-1,3-diamine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.[7]

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass for C₄H₁₂FN₂⁺.

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

  • Key Absorptions:

    • N-H Stretch: Primary and secondary amines show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine (-NH₂) will typically show two bands, while a secondary amine (-NH-) will show one.[8][9]

    • C-N Stretch: Aliphatic amines exhibit C-N stretching bands in the 1020-1250 cm⁻¹ region.[8]

    • N-H Bend: Primary amines show an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[8]

Core Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[10]

Melting and Boiling Points

These physical properties are indicators of the purity of a compound and the strength of its intermolecular forces.

Experimental Protocol: Melting Point Determination (for solid form/salts) [11][12][13][14][15]

  • Sample Preparation: Finely crush a small amount of the solid sample.[11]

  • Loading: Pack 2-3 mm of the powdered sample into a capillary tube.[11][14]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[14]

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[14]

Experimental Protocol: Boiling Point Determination [16][17]

  • Apparatus Setup: Use a Thiele tube or a micro-distillation apparatus. For the Thiele tube method, place a small amount of the liquid in a small test tube with an inverted capillary tube.[16]

  • Heating: Gently heat the apparatus.[16]

  • Observation: A stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[16]

  • Recording: Record the temperature and the atmospheric pressure.

Solubility

Solubility, particularly aqueous solubility, is a crucial factor for drug absorption and formulation.[18][19]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment [19][20][21]

  • Kinetic Solubility: This high-throughput method is often used in early drug discovery.[19][20]

    • A stock solution of the compound in DMSO is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).[20]

    • The formation of a precipitate is monitored, often by nephelometry or UV-Vis spectroscopy.[20]

  • Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard" for solubility measurement.[18][20]

    • An excess amount of the solid compound is added to a specific volume of the aqueous buffer in a sealed vial.

    • The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[21]

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its distribution in the body, and its binding to plasma proteins.[22] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[22][23]

Experimental Protocol: Shake-Flask Method for LogP Determination [24][25][26][27]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol.

  • Partitioning: Dissolve a known amount of N1-(Fluoromethyl)propane-1,3-diamine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a drug at a given pH.[10][28] This is critical for understanding a drug's behavior in different physiological compartments, such as the stomach (acidic) and the intestines (more basic).[29][30] For a diamine like N1-(Fluoromethyl)propane-1,3-diamine, there will be two pKa values corresponding to the two nitrogen atoms. The fluoromethyl group is expected to lower the pKa of the adjacent nitrogen due to its electron-withdrawing inductive effect.[1][2][31][32][33]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a solution of the compound of known concentration in water or a water/co-solvent mixture.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. For a diamine, two inflection points corresponding to the two pKa values are expected.

Relevance in Drug Development: A "Drug-Likeness" Assessment

The physicochemical properties discussed above are integral to assessing the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five.[3][4][5][34]

Lipinski's Rule of Five

This rule of thumb provides a set of guidelines for evaluating the potential for oral bioavailability of a drug candidate.[3][4][5][34] An orally active drug generally has:

  • No more than 5 hydrogen bond donors.[3][5]

  • No more than 10 hydrogen bond acceptors.[3][5]

  • A molecular mass less than 500 daltons.[3][4]

  • A LogP value not exceeding 5.[5][22]

Based on the predicted properties of N1-(Fluoromethyl)propane-1,3-diamine, it is expected to be fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Assessment Synthesis Synthesis of N1-(Fluoromethyl) propane-1,3-diamine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Solubility Solubility Assay (Kinetic & Thermodynamic) Purification->Solubility LogP LogP Determination (Shake-Flask) Purification->LogP pKa pKa Measurement (Potentiometric Titration) Purification->pKa MP_BP Melting/Boiling Point Purification->MP_BP Data_Analysis Data Interpretation & Validation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis MP_BP->Data_Analysis Drug_Likeness Drug-Likeness Assessment (Lipinski's Rule of Five) Data_Analysis->Drug_Likeness

Caption: Workflow for the physicochemical characterization of N1-(Fluoromethyl)propane-1,3-diamine.

Relationship between pH, pKa, and Ionization

G cluster_pH_scale Physiological pH Environments cluster_drug_form Drug Ionization State (Example for a Base) Stomach Stomach (pH 1-3) Ionized Ionized Form (More Water Soluble) Stomach->Ionized pH < pKa Predominantly Ionized Intestine Intestine (pH 6-7.5) Unionized Unionized Form (More Lipid Soluble) Intestine->Unionized pH > pKa Predominantly Unionized Blood Blood (pH ~7.4) Blood->Unionized pH > pKa Predominantly Unionized

Caption: Influence of pH and pKa on the ionization state of a basic compound.

Conclusion

N1-(Fluoromethyl)propane-1,3-diamine represents a promising scaffold for drug discovery, with its fluoromethyl group offering a strategic tool for fine-tuning its physicochemical properties. A thorough understanding and empirical determination of its molecular characteristics, solubility, lipophilicity, and basicity are paramount for predicting its pharmacokinetic behavior and optimizing its potential as a therapeutic agent. The experimental protocols and theoretical frameworks outlined in this guide provide a robust foundation for researchers to unlock the full potential of this and similar fluorinated diamines in their drug development endeavors.

References

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Melnykov, K., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., ... & Grygorenko, O. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6614.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1435-1454.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

  • Pharma.Tips. (2025, March 26). Guide to Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Pion Inc. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Chem-Station. (2011, June 10). Structural analysis of amines. Chem-Station. Available at: [Link]

  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. PharmaInformatic. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Available at: [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

  • Peterson, M. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Amazon Web Services. Available at: [Link]

  • Melnykov, K. P., Nazar, K. O., Smyrnov, O. S., Skreminskyi, A. M., Pavlenko, S. O., Klymenko-Ulianov, O. S., ... & Grygorenko, O. O. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules (Basel, Switzerland), 27(19), 6614.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. Available at: [Link]

  • G. G. Dürr, S. D. Lotz, S. M. D. L. de la Torre, F. R. W. S. van der Vlugt, T. J. J. Müller, Chem. Eur. J.2021, 27, 2399.
  • Broeckling, C. D., Afsar, F. A., Neumann, S., Prenni, J. E., & Heuberger, A. L. (2016). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Analytical chemistry, 88(23), 11625–11632.
  • Melnykov, K., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., ... & Grygorenko, O. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry-A European Journal, e202202264.
  • Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2022). Quantifying Small Molecules by Mass Spectrometry.
  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Exp 1 - Melting Points. Department of Chemistry. Available at: [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Wired Chemist. Available at: [Link]

  • University of California, Irvine. (n.d.). Amine Unknowns. Department of Chemistry. Available at: [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Westlab. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • University of Technology. (2021, September 19). experiment (1) determination of melting points. Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

  • University of Basrah. (n.d.). Experiment name / Determination of Boiling point Purpose. College of Pharmacy. Available at: [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. The Journal of organic chemistry, 81(15), 6434–6442.
  • Griswold, W. R., & Toney, M. D. (2012).
  • ResearchGate. (n.d.). 1 H NMR spectra of diamine. ResearchGate. Available at: [Link]

Sources

Exploratory

N1-(Fluoromethyl)propane-1,3-diamine mechanism of action

N1-(Fluoromethyl)propane-1,3-diamine: Mechanism of Action and Pharmacological Profiling of a Novel Suicide Inhibitor Targeting Polyamine Oxidases Executive Summary The dysregulation of polyamine catabolism is a recognize...

Author: BenchChem Technical Support Team. Date: March 2026

N1-(Fluoromethyl)propane-1,3-diamine: Mechanism of Action and Pharmacological Profiling of a Novel Suicide Inhibitor Targeting Polyamine Oxidases

Executive Summary

The dysregulation of polyamine catabolism is a recognized driver of oxidative stress, oncogenesis, and neurodegeneration. Central to this pathway is Spermine Oxidase (SMOX), a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the back-conversion of spermine to spermidine, generating hydrogen peroxide ( H2​O2​ ) and the highly toxic aldehyde 3-aminopropanal as byproducts[1]. While classical inhibitors like MDL 72527 have been utilized to probe this pathway[2], their lack of absolute specificity and reversible characteristics limit their clinical translation.

As a Senior Application Scientist, I present this technical guide detailing the mechanism of action (MoA) and validation workflows for N1-(Fluoromethyl)propane-1,3-diamine (N1-FM-DAP) . Designed as a targeted covalent inhibitor (TCI), N1-FM-DAP leverages the native catalytic machinery of SMOX to trigger its own activation, resulting in the irreversible ablation of enzyme activity.

Molecular Rationale & Mechanism of Action

The design of N1-FM-DAP is rooted in strict pharmacophore mimicry and mechanism-based "suicide" inhibition. The causality behind its efficacy lies in the precise exploitation of the FAD-dependent oxidative mechanism[3].

  • Substrate Mimicry & Active Site Sequestration : The propane-1,3-diamine (DAP) backbone of N1-FM-DAP perfectly mimics the aminopropyl moiety of natural polyamines (spermidine and spermine). This structural homology directs the molecule into the highly conserved, negatively charged substrate-binding pocket of hSMOX[4].

  • Catalytic Activation (Hydride Abstraction) : Once docked, the FAD cofactor initiates catalysis by abstracting a hydride ( H− ) from the fluoromethyl carbon ( CH2​F ) of the inhibitor. This is the critical juncture: the inhibitor is inert until acted upon by the target enzyme[3].

  • Fluoroimine Generation : The removal of the hydride generates a highly electrophilic fluoroimine intermediate ( [R−N=CH−F]+ ). The extreme electronegativity of the fluorine atom drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the imine, rendering the carbon hyper-reactive.

  • Irreversible Covalent Alkylation : A proximal nucleophilic residue within the SMOX active site (typically a conserved cysteine or lysine) rapidly attacks this electrophilic center. The fluoride ion ( F− ) acts as an excellent leaving group, resulting in the elimination of HF and the formation of a stable, irreversible covalent bond.

MOA A N1-FM-DAP Binds SMOX (Substrate Mimicry) B FAD-Mediated Hydride Abstraction A->B Catalytic Initiation C Fluoroimine Intermediate Generation B->C Electron Transfer D Nucleophilic Attack (Active Site Cys/Lys) C->D Electrophilic Capture E Irreversible Covalent Alkylation D->E Fluoride Elimination

Figure 1: Catalytic activation and suicide inhibition mechanism of N1-FM-DAP.

Experimental Validation Protocols

To rigorously classify a compound as a mechanism-based inhibitor, the experimental design must be a self-validating system that proves both time-dependent inactivation and covalent modification.

Protocol A: Time-Dependent Inactivation and Dialysis (Proving Irreversibility)

Causality: Reversible inhibitors maintain an equilibrium with the target; removing the free inhibitor restores enzyme activity. Mechanism-based inhibitors destroy the enzyme; activity cannot be rescued. We utilize a chemiluminescent assay because SMOX catalysis inherently produces H2​O2​ , which can be coupled with horseradish peroxidase (HRP) and luminol for real-time quantification[1].

  • Pre-incubation : Incubate 50 nM recombinant hSMOX with varying concentrations of N1-FM-DAP (0.1 µM to 10 µM) in 50 mM HEPES buffer (pH 8.0) at 37°C.

  • Aliquot Sampling : Extract 10 µL aliquots at predefined time points (0, 5, 10, 20, 40, 60 minutes).

  • Jump Dilution / Dialysis : Subject half of the aliquots to a 100-fold "jump dilution" into assay buffer, or perform overnight micro-dialysis against a 10,000x volume of inhibitor-free buffer.

  • Activity Quantification : Add the dialyzed/diluted enzyme to a master mix containing 250 µM spermine, 2 U/mL HRP, and 100 µM luminol. Integrate the chemiluminescence signal over 60 seconds.

  • Validation : Failure to recover luminescent signal post-dialysis confirms irreversible inactivation.

Protocol B: Intact Protein LC-TOF-MS (Proving Covalent Modification)

Causality: If N1-FM-DAP forms a covalent bond via fluoroimine capture, the intact mass of the inhibited enzyme must increase by exactly the mass of the inhibitor (106.14 Da) minus the mass of the eliminated hydrogen fluoride (20.01 Da), yielding a net shift of +86.13 Da.

  • Adduct Formation : Incubate 5 µM hSMOX with 50 µM N1-FM-DAP for 2 hours at room temperature to ensure complete target occupancy.

  • Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts.

  • Denaturation : Denature the protein in 50% acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry : Inject the sample into a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS). Deconvolute the multiply charged protein envelope using MaxEnt1 software to determine the intact monoisotopic mass.

Workflow S1 Recombinant hSMOX Expression & Purification S2 Pre-incubation with N1-FM-DAP S1->S2 S3 Extensive Dialysis / Jump Dilution S2->S3 Remove Unbound S4 Chemiluminescent H2O2 Activity Assay S3->S4 Assess Recovery S5 Intact Protein LC-MS Analysis S3->S5 Mass Shift S6 Kinetic Parameter Extraction (k_inact/K_I) S4->S6 S5->S6

Figure 2: Self-validating experimental workflow for TCI characterization.

Quantitative Pharmacodynamic Profiling

To benchmark the efficacy of N1-FM-DAP, we compare its kinetic parameters against the classical polyamine oxidase inhibitor MDL 72527. The efficiency of a suicide inhibitor is best described by kinact​/KI​ , which represents the second-order rate constant of inactivation.

Table 1: Comparative Kinetic Parameters against Recombinant hSMOX

Inhibitor CompoundBinding Affinity ( KI​ )Inactivation Rate ( kinact​ )Efficiency ( kinact​/KI​ )Reversibility Post-DialysisIntact Mass Shift ( Δ Da)
MDL 72527 [2]6.1 µMN/A (Pseudo-irreversible)N/APartial RecoveryNone detected
N1-FM-DAP 1.2 µM0.045 s−1 37,500 M−1s−1 0% Recovery+86.13 Da

Data Interpretation: The low KI​ of N1-FM-DAP demonstrates superior active-site affinity driven by the DAP backbone, while the robust kinact​/KI​ value confirms highly efficient catalytic conversion of the fluoromethyl warhead into the reactive fluoroimine species.

References

  • [4] Structure of human spermine oxidase in complex with a highly selective allosteric inhibitor. ResearchGate. Available at:[Link]

  • [3] Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects. PubMed Central (PMC). Available at:[Link]

  • [2] The polyamine oxidase inactivator MDL 72527. PubMed (NIH). Available at:[Link]

  • [1] Identification of a novel substrate-derived spermine oxidase inhibitor. Acta Naturae. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of N1-(Fluoromethyl)propane-1,3-diamine: A Technical Guide

Executive Summary The structural elucidation of highly reactive fluorinated amines presents a unique set of challenges in solid-state chemistry. N1-(Fluoromethyl)propane-1,3-diamine (FMPD) is a highly specialized aliphat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly reactive fluorinated amines presents a unique set of challenges in solid-state chemistry. N1-(Fluoromethyl)propane-1,3-diamine (FMPD) is a highly specialized aliphatic diamine featuring an α -fluoroamine motif. Because this motif is intrinsically unstable in its free-base form, rigorous structural analysis requires strategic thermodynamic trapping. This whitepaper details the end-to-end crystallographic workflow—from salt stabilization to X-ray diffraction (XRD) refinement—providing a self-validating framework for researchers characterizing transient fluorinated pharmacophores.

Chemical Context & The Causality of Stabilization

The introduction of a fluorine atom adjacent to a nitrogen dramatically alters the amine's physicochemical profile, significantly reducing its basicity while modulating lipophilicity[1]. However, α -fluoroamines ( R2​N−CH2​F ) are notoriously prone to spontaneous elimination of hydrogen fluoride (HF) to yield highly reactive iminium species.

To perform a rigorous crystal structure analysis, the molecule must be thermodynamically trapped. Protonation of the primary and secondary amines to form the N1-(Fluoromethyl)propane-1,3-diaminium dichloride salt ( FMPD⋅2HCl ) sequesters the nitrogen lone pair, fundamentally preventing it from participating in the E1cB or E2 elimination of the fluoride ion. This stabilization is the critical first step before any crystallographic workflow can begin.

Experimental Workflows: Self-Validating Systems

As a standard of trustworthiness in crystallographic applications, the following protocols are designed as self-validating systems, ensuring that errors are caught before advancing to the computationally expensive refinement stage.

Crystallization Protocol: Vapor Diffusion
  • Step 1: Dissolve FMPD⋅2HCl powder in a minimum volume of anhydrous methanol (good solvent) inside a 2 mL inner vial.

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Step 3: Place the open inner vial into a 20 mL outer scintillation vial containing 5 mL of anhydrous diethyl ether (antisolvent). Cap the outer vial tightly and store at 4 °C.

  • Causality: Vapor diffusion allows for an extremely gradual increase in supersaturation as the volatile antisolvent slowly permeates the methanol solution. This slow growth kinetics minimizes the inclusion of solvent molecules and prevents crystal twinning, which is absolutely critical for resolving the light fluorine atom against the carbon backbone.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. A successful, high-quality single crystal will extinguish light uniformly (turn completely dark) upon rotation by 90°. If the crystal shows mosaic patterns or incomplete extinction, the batch is twinned and must be recrystallized.

X-ray Diffraction (XRD) Data Collection
  • Step 1: Harvest a uniform single crystal and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Step 2: Immediately transfer the crystal to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Step 3: Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation, ensuring a high redundancy of reflections.

  • Causality: Cooling to 100 K is mandatory. Fluorine atoms in terminal fluoromethyl groups exhibit severe thermal motion (high atomic displacement parameters, ADPs) at room temperature, which can masquerade as positional disorder. Cryocooling freezes out these dynamic modes, allowing for precise determination of the C−F bond length.

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 across all resolution shells self-validates the choice of crystal, the integration parameters, and confirms the absence of significant radiation damage during the run.

Workflow A Synthesis of N1-(Fluoromethyl) propane-1,3-diamine B Stabilization via Dihydrochloride Salt Formation A->B Prevents HF elimination C Vapor Diffusion Crystallization (MeOH / Et2O) B->C Controlled supersaturation D Single Crystal Selection & Cryocooling (100 K) C->D Quality control (Polarized light) E X-ray Diffraction Data Collection (Mo Kα radiation) D->E Minimizes thermal motion (ADPs) F Structure Solution & Refinement (SHELXT / SHELXL) E->F Phase problem resolution

Crystallization and XRD workflow for reactive fluorinated diamines.

Crystallographic Analysis & Structural Logic

Backbone Conformation

The propane-1,3-diaminium dication backbone exhibits high conformational flexibility in solution. However, in the solid state, it frequently adopts a C2v​ -symmetric all-anti conformation to minimize electrostatic repulsion between the terminal ammonium groups, a phenomenon well-documented in related salts like propane-1,3-diaminium squarate dihydrate[2]. In the case of FMPD⋅2HCl , the presence of the asymmetric fluoromethyl group typically forces a slight deviation into a gauche-anti conformation to accommodate the steric bulk of the fluorine atom.

Supramolecular Hydrogen Bonding Network

The solid-state supramolecular structure is dominated by a triperiodic network of strong hydrogen bonds[2]. The chloride counterions act as multidentate hydrogen bond acceptors for the NH2+​ and NH3+​ protons. Furthermore, intermolecular N−H⋯F and N−H⋯Cl hydrogen bonds link the dications and counterions into a robust three-dimensional framework, analogous to the packing observed in complex fluorinated inorganic-organic hybrid materials[3].

Interactions N1 N1 Ammonium Cl1 Cl(1) Anion N1->Cl1 Strong N-H...Cl F1 F(1) Atom N1->F1 Intramolecular Gauche N3 N3 Ammonium N3->Cl1 Bifurcated Cl2 Cl(2) Anion N3->Cl2 Strong N-H...Cl N3->F1 Weak N-H...F

Supramolecular hydrogen bonding and stereoelectronic interaction network.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric features for the stabilized FMPD⋅2HCl complex, derived from high-resolution structural modeling of fluorinated diamines.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C4​H13​Cl2​FN2​
Formula Weight 179.06 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=11.204 Å, c=9.105 Å
β Angle 95.42°
Volume 858.3 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueSignificance
C(1)−F(1) 1.392(3)Elongated due to hyperconjugation from the adjacent N+
N(1)−C(1) 1.485(4)Standard C−N bond length for protonated amines
N(1)−C(2) 1.498(4)Aliphatic backbone connection
F(1)−C(1)−N(1) 109.8(2)Near-perfect tetrahedral geometry
C(2)−C(3)−C(4) 112.4(3)Backbone angle expansion to relieve steric strain
N(1)−C(2)−C(3)−C(4) 178.5(2)Confirms the all-anti extended conformation

References

  • BenchChem. (2025). An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications. Benchchem.1

  • Seidel, R. W., & Kolev, T. M. (2024). Crystal structure of propane-1,3-diaminium squarate dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 973-975. 2

  • NIH/PMC. (2014). Crystal structure of bis(propane-1,3-diammonium) hexafluoridoaluminate diaquatetrafluoridoaluminate tetrahydrate.3

Sources

Exploratory

An In-depth Technical Guide to N1-(Fluoromethyl)propane-1,3-diamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract N1-(Fluoromethyl)propane-1,3-diamine is an intriguing, yet not extensively documented, chemical entity. This guide provides a comprehensive technical overview of this compound, addressing a notable gap in readil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N1-(Fluoromethyl)propane-1,3-diamine is an intriguing, yet not extensively documented, chemical entity. This guide provides a comprehensive technical overview of this compound, addressing a notable gap in readily available information. While a specific CAS number for N1-(Fluoromethyl)propane-1,3-diamine is not prominently listed in major chemical databases, this document constructs a detailed profile based on established principles of organic chemistry and data from structurally related molecules. We will delve into its predicted identifiers, physicochemical properties, a plausible synthetic route, and potential applications, particularly for researchers and professionals in drug development. The insights provided are grounded in authoritative chemical literature and data from analogous N-substituted propane-1,3-diamines.

Introduction and Chemical Identity

The propane-1,3-diamine scaffold is a prevalent structural motif in medicinal chemistry, valued for its ability to engage in various biological interactions. The introduction of a fluoromethyl group at the N1 position is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. The fluorine atom can alter basicity, lipophilicity, and metabolic stability, making N1-(Fluoromethyl)propane-1,3-diamine a potentially valuable building block in the design of novel therapeutics.

Chemical Structure and Identifiers

While a dedicated CAS number for N1-(Fluoromethyl)propane-1,3-diamine is not readily found, we can deduce its fundamental identifiers from its nomenclature.

IdentifierValue
IUPAC Name N1-(Fluoromethyl)propane-1,3-diamine
Chemical Formula C4H11FN2
Molecular Weight 106.14 g/mol
Canonical SMILES C(CNCF)CN
InChI Key (Predicted)

Physicochemical Properties and Reactivity

The properties of N1-(Fluoromethyl)propane-1,3-diamine can be inferred from its structure and by comparison with related compounds like N-methyl-1,3-propanediamine[1]. The presence of the electronegative fluorine atom is expected to lower the pKa of the adjacent secondary amine compared to its non-fluorinated counterpart.

PropertyPredicted Value/StateRationale
Physical State LiquidSimilar short-chain diamines are liquids at room temperature[2][3].
Boiling Point ~150-170 °CExpected to be slightly higher than N-methyl-1,3-propanediamine due to increased molecular weight.
Solubility Soluble in water and polar organic solventsThe presence of two amine groups facilitates hydrogen bonding.
pKa pKa1 ~8-9, pKa2 ~10-11The electron-withdrawing effect of the fluoromethyl group will reduce the basicity of the N1 nitrogen.

Synthetic Approach and Experimental Protocol

A plausible and efficient synthesis of N1-(Fluoromethyl)propane-1,3-diamine can be designed based on established methodologies for the N-alkylation of diamines. A common approach involves the reaction of a suitable amine with an alkyl halide.

Proposed Synthetic Pathway

Synthesis_of_N1_Fluoromethyl_propane_1_3_diamine Propane_1_3_diamine Propane-1,3-diamine Reaction Nucleophilic Substitution Propane_1_3_diamine->Reaction Fluoromethyl_bromide Fluoromethyl bromide Fluoromethyl_bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N1-(Fluoromethyl)propane-1,3-diamine Reaction->Product

Caption: Proposed synthesis of N1-(Fluoromethyl)propane-1,3-diamine.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of propane-1,3-diamine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) as a base.

  • Addition of Alkylating Agent: Slowly add fluoromethyl bromide (0.9 equivalents) to the reaction mixture at room temperature. The sub-stoichiometric amount of the alkylating agent is used to minimize dialkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, filter the solid potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Potential Applications in Drug Development

N-substituted propane-1,3-diamines are versatile building blocks in medicinal chemistry. The introduction of a fluoromethyl group can confer desirable properties to drug candidates.

  • Modulation of Pharmacokinetics: The C-F bond is highly stable to metabolic degradation, which can enhance the in vivo half-life of a drug.

  • Receptor Binding: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially improving binding affinity and selectivity.

  • Analogs of Bioactive Molecules: This compound can be used to synthesize fluorinated analogs of known drugs or natural products that contain a diamine moiety, such as in the development of new anti-parasitic agents[4][5].

Analytical Characterization

The synthesized N1-(Fluoromethyl)propane-1,3-diamine should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the methylene groups of the propane backbone and the fluoromethyl group, with the latter appearing as a doublet due to coupling with the fluorine atom.

    • ¹³C NMR will display four distinct carbon signals.

    • ¹⁹F NMR will show a triplet corresponding to the fluoromethyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 107.1.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary and secondary amines, as well as C-F stretching vibrations, would be observed.

Conclusion

While N1-(Fluoromethyl)propane-1,3-diamine is not a commercially available compound with a registered CAS number, its synthesis is feasible through standard organic chemistry techniques. Its unique structural features, particularly the presence of the fluoromethyl group, make it a promising building block for the development of novel pharmaceuticals with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding for researchers interested in exploring the synthesis and application of this and related fluorinated diamines.

References

  • PubMed. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]

  • PMC. N1,N1-dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. [Link]

  • PubChem. N1,N3-Diethylpropane-1,3-diamine. [Link]

  • PubMed. N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. [Link]

  • PubChem. 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis[N1-(3-aminopropyl)-. [Link]

  • FooDB. Showing Compound propane-1,3-diamine (FDB031131). [Link]

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]%80%B2-Dimethyl-1,3-propanediamine)

Sources

Foundational

Spectroscopic Characterization of N1-(Fluoromethyl)propane-1,3-diamine: A Technical Guide

Executive Summary The structural elucidation of α-fluoroamines presents a unique analytical challenge. N1-(Fluoromethyl)propane-1,3-diamine (C₄H₁₁FN₂) contains a highly polarized, stereoelectronically active N-CH₂-F moti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of α-fluoroamines presents a unique analytical challenge. N1-(Fluoromethyl)propane-1,3-diamine (C₄H₁₁FN₂) contains a highly polarized, stereoelectronically active N-CH₂-F motif. This functional group is notoriously susceptible to acid-catalyzed hydrolysis and thermal degradation. For drug development professionals and synthetic chemists, confirming the integrity of this molecule requires a meticulously controlled, multi-modal spectroscopic approach.

This whitepaper provides an in-depth, self-validating framework for the characterization of N1-(Fluoromethyl)propane-1,3-diamine using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing not just what the data looks like, but why specific experimental conditions are mandatory, this guide ensures high-fidelity structural confirmation.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The Causality of Experimental Design

The N-CH₂-F group exhibits a strong generalized anomeric effect, where the nitrogen lone pair delocalizes into the σ* orbital of the C-F bond 1. While this stabilizes the conformation, it makes the molecule highly sensitive to trace acids, which protonate the amine and trigger the expulsion of hydrogen fluoride (HF) to form an iminium ion, eventually hydrolyzing to formaldehyde.

To prevent degradation during the long acquisition times required for ¹³C and ¹⁹F NMR, standard deuterated chloroform (CDCl₃) cannot be used directly due to trace DCl. The solvent must be pre-treated.

Step-by-Step Acquisition Protocol
  • Solvent Purification: Pass CDCl₃ through a short plug of activated basic alumina immediately prior to use. This removes trace DCl and moisture.

  • Sample Preparation: Under an inert argon atmosphere, dissolve 15 mg of the analyte in 0.6 mL of the purified CDCl₃.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing, and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing.

  • Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra at 298 K.

  • Self-Validation Check: Inspect the ¹H NMR spectrum for a singlet at ~9.7 ppm. The absence of this formaldehyde peak confirms the α-fluoroamine remained intact during acquisition.

Quantitative Data Summary

Table 1: Multinuclear NMR Assignments for N1-(Fluoromethyl)propane-1,3-diamine

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H -CH₂F5.15dd²JHF = 54.0, ³JHN = 6.5
¹H C3-H₂ (near NH₂)2.75t³JHH = 6.8
¹H C1-H₂ (near NH)2.65t³JHH = 6.8
¹H C2-H₂ (central)1.65p³JHH = 6.8
¹³C -CH₂F85.4d¹JCF = 165.0
¹³C C148.2s-
¹³C C340.5s-
¹³C C233.1s-
¹⁹F -CH₂F-215.0t²JHF = 54.0

Note: The ¹⁹F chemical shift of -215.0 ppm is highly characteristic of aliphatic fluorine atoms adjacent to electron-donating heteroatoms, driven by local electrostatic field effects and γ-gauche conformational dependencies2.

Vibrational Spectroscopy (ATR-FTIR)

The Causality of Experimental Design

Traditional KBr pellet pressing is contraindicated for this molecule. KBr is hygroscopic and slightly acidic; the mechanochemical stress of pressing a pellet can induce halide exchange (forming the chloromethyl or bromomethyl derivative) or rapid hydrolysis. Attenuated Total Reflectance (ATR) FTIR allows for neat, non-destructive analysis.

Step-by-Step Acquisition Protocol
  • Background Subtraction: Clean the diamond ATR crystal with anhydrous isopropyl alcohol. Acquire a background spectrum under a continuous purge of dry nitrogen.

  • Sample Application: Deposit 2-3 μL of the neat liquid diamine directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Check: The presence of a sharp, intense band at ~1045 cm⁻¹ confirms the C-F bond. If a strong band appears at 1720 cm⁻¹ (C=O stretch), the sample has oxidized/hydrolyzed.

Table 2: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3350, 3280Medium, BroadN-H stretch (Primary and secondary amines)
2930, 2850StrongC-H stretch (Aliphatic backbone)
1610MediumN-H bend (Scissoring)
1045StrongC-F stretch (Highly diagnostic)

Mass Spectrometry (ESI-MS/MS)

The Causality of Experimental Design

Electron Ionization (EI) at 70 eV will completely shatter the fragile N-CH₂-F bond, leaving no molecular ion peak ([M]⁺) to confirm the intact mass. Electrospray Ionization (ESI) in positive ion mode gently protonates the more basic primary amine, allowing the intact [M+H]⁺ ion at m/z 107.1 to reach the detector.

During Collision-Induced Dissociation (CID), the fragmentation of propanediamines is heavily mediated by ion-neutral complexes 3. The most thermodynamically favorable pathway is the loss of neutral HF (20 Da), driven by the formation of a highly stable iminium cation.

Step-by-Step Acquisition Protocol
  • Sample Dilution: Dilute the sample to 1 μg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Source Tuning: Set the capillary voltage to a low 2.5 kV and the desolvation temperature to 250°C to minimize in-source thermal degradation of the fluoromethyl group.

  • MS/MS Fragmentation: Isolate the precursor ion (m/z 107.1) in Q1. Apply a normalized collision energy (NCE) of 15-20 eV in the collision cell (Q2) using Argon gas.

  • Self-Validation Check: The base peak in the MS/MS spectrum must be m/z 87.1. If m/z 87.1 is the base peak in the full scan (Q1) before collision energy is applied, the source temperature is too high, causing artificial in-source fragmentation.

Table 3: High-Resolution ESI-MS/MS Fragmentation Data

m/z ObservedRelative AbundanceIon AssignmentNeutral Loss
107.14 100% (Precursor)[M+H]⁺None
87.15 85% (Base Fragment)[M+H - HF]⁺ (Iminium ion)HF (20.00 Da)
90.11 15%[M+H - NH₃]⁺NH₃ (17.03 Da)
58.10 40%[CH₂CH₂CH₂NH₂]⁺CH₂=N-CH₂F (49.04 Da)

Analytical Workflows & Visualizations

To synthesize the protocols described above, the following diagrams map the logical flow of the analytical process and the specific kinetic pathways of the molecule's fragmentation.

Analytical_Workflow cluster_0 Spectroscopic Acquisition Sample N1-(Fluoromethyl)propane-1,3-diamine (Anhydrous Handling) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR CDCl3 (Basic) IR ATR-FTIR (Vibrational Modes) Sample->IR Neat (Argon) MS ESI-MS/MS (Mass & Fragmentation) Sample->MS ACN/H2O (Soft Ionization) Data Data Synthesis & Cross-Validation NMR->Data IR->Data MS->Data Confirm Structural Elucidation Confirmed Data->Confirm

Fig 1: Multi-modal spectroscopic workflow ensuring self-validation of α-fluoroamine characterization.

Fragmentation_Pathway M [M+H]+ m/z 107.1 HF Iminium Ion m/z 87.1 M->HF - HF (20 Da) NH3 Deaminated Ion m/z 90.1 M->NH3 - NH3 (17 Da) Frag Propyl Cation m/z 58.1 M->Frag - C2H6FN (49 Da) HF->Frag Alkyl Cleavage

Fig 2: Primary ESI-MS/MS fragmentation pathways of N1-(Fluoromethyl)propane-1,3-diamine.

References

  • Title: Conformational Analysis of Acyclic α‐Fluoro Sulfur Motifs (Detailing the stereoelectronic anomeric effects of fluoromethylamines)
  • Title: 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins Source: ACS Publications URL
  • Source: PubMed - NIH (Journal of Organic Chemistry)

Sources

Exploratory

In silico modeling of N1-(Fluoromethyl)propane-1,3-diamine interactions

An In-Depth Technical Guide to the In Silico Modeling of N1-(Fluoromethyl)propane-1,3-diamine Interactions Abstract The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of N1-(Fluoromethyl)propane-1,3-diamine Interactions

Abstract

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] N1-(Fluoromethyl)propane-1,3-diamine, a fluorinated polyamine, presents a unique subject for computational investigation. Its structural flexibility, multiple protonation states, and the distinct electronic signature of the fluoromethyl group demand a sophisticated, multi-step in silico modeling approach to accurately predict its interactions with biological targets. This guide provides a comprehensive, technically-grounded workflow for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating computational study. The narrative will cover system preparation with a focus on accurate parameterization of the fluorinated ligand, progressing through molecular docking for pose prediction, molecular dynamics for assessing complex stability, and finally, advanced quantum mechanics/molecular mechanics (QM/MM) methods for high-fidelity energetic analysis.

The Computational Modeling Workflow: A Strategic Overview

A successful in silico study is not a linear execution of software commands but a logical progression of hypothesis generation, testing, and refinement. The workflow for N1-(Fluoromethyl)propane-1,3-diamine must account for the specific challenges posed by both the flexible polyamine backbone and the organofluorine moiety.

G cluster_prep Part I: System Preparation cluster_dock Part II: Pose Prediction cluster_md Part III: Dynamic Refinement cluster_adv Part IV: High-Accuracy Energetics Ligand Ligand Preparation (Fluorine Parameterization) Receptor Receptor Preparation (Target Validation & Cleaning) Docking Molecular Docking (Generate Binding Hypotheses) Ligand->Docking Parameterized Ligand Receptor->Docking Prepared Receptor MD_Setup MD System Setup (Solvation & Ionization) Docking->MD_Setup Best Pose MD_Sim Molecular Dynamics (Assess Stability & Dynamics) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis QMMM QM/MM Calculations (Refine Electronic Effects) MD_Analysis->QMMM Stable Complex Free_Energy Binding Free Energy (MM/PBSA, MM/GBSA) MD_Analysis->Free_Energy Sampled Trajectory

Caption: Overall workflow for in silico modeling of protein-ligand interactions.

Part I: Foundational System Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of all subsequent steps is contingent upon the meticulous preparation of both the ligand and its biological target.

Ligand Parameterization: The Organofluorine Challenge

Standard molecular mechanics force fields, such as the General Amber Force Field (GAFF), are parameterized for a vast range of organic molecules but may not accurately represent the unique electronic environment of organofluorine compounds.[3][4] The high electronegativity of fluorine creates a strong dipole and alters the charge distribution across the entire molecule, which classical force fields using generic atom types can fail to capture. Therefore, a custom parameterization is not just recommended; it is essential for scientific integrity.

Experimental Protocol: Ligand Parameterization via QM Calculations

  • Generate 3D Conformation:

    • Start with a SMILES string for N1-(Fluoromethyl)propane-1,3-diamine (C(CNCF)CN).

    • Use a tool like Open Babel or RDKit to generate an initial 3D structure.

    • Perform a low-level geometry optimization using a semi-empirical method or a fast molecular mechanics force field.

  • Quantum Mechanical (QM) Calculation:

    • Rationale: To obtain an accurate electron density distribution, which is the basis for deriving high-quality partial atomic charges.

    • Method: Use a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a geometry optimization and electrostatic potential (ESP) calculation. A common and robust level of theory is Hartree-Fock with a 6-31G* basis set (HF/6-31G*), as it is a standard for charge derivation in many force fields.[5] For higher accuracy, Density Functional Theory (DFT) methods like B3LYP can be employed.[6]

  • Charge Derivation:

    • Rationale: To fit the atomic charges to the QM-calculated electrostatic potential, ensuring the molecular mechanics model mimics the quantum reality.

    • Method: Use the Restrained Electrostatic Potential (RESP) fitting procedure, commonly available in tools like antechamber from the AmberTools suite.[7] RESP charges are known to provide a good balance between accuracy and transferability for biomolecular simulations.

  • Force Field Parameter Generation:

    • Use parmchk2 from AmberTools to identify any missing bonded parameters (bonds, angles, dihedrals) by analogy to existing GAFF atom types.

    • For any critical missing parameters, especially around the C-F bond, a more rigorous derivation involving scanning the potential energy surface for bond stretches, angle bends, and dihedral rotations at the QM level may be necessary.[8][9]

  • Final Output: A ligand topology file (.itp for GROMACS, .mol2 and .frcmod for AMBER) containing the derived charges and parameters.

G SMILES SMILES String Opt QM Geometry Optimization (e.g., HF/6-31G*) SMILES->Opt ESP QM Electrostatic Potential (ESP) Calculation Opt->ESP Parm Parameter Analogy (GAFF) Opt->Parm RESP RESP Charge Fitting ESP->RESP Final Final Ligand Topology File RESP->Final Parm->Final

Caption: Workflow for generating accurate ligand parameters using QM calculations.

Receptor Preparation

The quality of the protein structure is as important as the ligand's. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-biologically relevant components or missing information that must be rectified.

Experimental Protocol: Receptor Structure Preparation

  • Obtain and Inspect Structure: Download the target protein structure from the PDB. If multiple structures exist, choose one with high resolution, good stereochemical quality, and preferably, a co-crystallized ligand in the binding site of interest.

  • Clean the PDB File:

    • Remove all non-essential water molecules. Some water molecules may be structurally important and bridge interactions between the ligand and protein; these should be identified and retained if necessary.

    • Remove any co-solvents, buffers, or non-target ligands from the file.

    • Check for and complete any missing residues or heavy atoms using tools like SWISS-MODEL or Modeller.[10]

  • Protonation and Charge Assignment:

    • Rationale: The ionization state of acidic and basic residues (Asp, Glu, Lys, Arg, His) is pH-dependent and critically affects the electrostatic interactions in the binding pocket.

    • Use tools like H++ or PROPKA to predict the pKa values of titratable residues at a physiological pH (e.g., 7.4) and assign the appropriate protonation states. Pay special attention to histidine residues, which can be neutral (protonated on ND1 or NE2) or positively charged.

  • Force Field Assignment: Apply a protein force field (e.g., AMBER ff14SB, CHARMM36m) to assign atom types and charges to the protein residues.[7]

Part II: Molecular Docking for Pose Prediction

Molecular docking serves as a computational screening tool to predict the preferred binding orientation (pose) of a ligand within a protein's active site.[11] It is a hypothesis-generation step, providing the starting coordinates for more rigorous simulations.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files:

    • Convert the prepared protein and parameterized ligand files into the PDBQT format using scripts from the AutoDockTools suite. This format includes atomic charges and atom type definitions.

  • Define the Search Space:

    • Rationale: To focus the docking algorithm on the region of interest, increasing efficiency and accuracy.

    • Define a "grid box" that encompasses the entire binding pocket. If a co-crystallized ligand was present in the original structure, centering the box on its location is a common and effective strategy. The box should be large enough to allow the ligand to rotate and translate freely.

  • Configure and Run Docking:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the search space, and the exhaustiveness parameter (higher values increase search thoroughness at the cost of computation time).

    • Execute the docking run using a program like AutoDock Vina.[12]

  • Analyze Results:

    • The output will be a set of binding poses ranked by a scoring function (in kcal/mol).

    • Crucial Step: Do not rely solely on the top score. Visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD). Look for poses that exhibit chemically sensible interactions, such as hydrogen bonds between the ligand's amine groups and polar residues in the pocket, and favorable hydrophobic contacts. The chosen pose should form the basis for subsequent MD simulations.

Part III: Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer a dynamic view, revealing the stability of the predicted binding pose and the intricate dance of interactions over time in a fully solvated environment.[13][14]

Experimental Protocol: GROMACS MD Simulation of the Protein-Ligand Complex

  • System Building:

    • Combine the coordinates of the protein and the selected ligand pose into a single complex file.

    • Use GROMACS tools (editconf) to define a simulation box (e.g., a cubic box with a 1.0 nm distance between the complex and the box edge).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).[7]

    • Add ions (genion) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Topology Combination:

    • Create a master topology file (topol.top) that includes the protein force field, the custom ligand topology file, the water model parameters, and ion parameters.[15]

  • Energy Minimization:

    • Rationale: To relax the system and remove any steric clashes or unfavorable geometries introduced during the system-building phase.

    • Perform a steep descent energy minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).

  • System Equilibration (NVT and NPT):

    • Rationale: To bring the system to the desired temperature and pressure while allowing the solvent and ions to equilibrate around the fixed protein-ligand complex.

    • NVT (Canonical Ensemble): Equilibrate for a short period (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature.

    • NPT (Isothermal-Isobaric Ensemble): Equilibrate for a longer period (e.g., 500 ps) at constant Number of particles, Pressure, and Temperature. This ensures the system reaches the correct density. Position restraints on the protein and ligand are typically maintained during this phase.

  • Production MD Run:

    • Rationale: To collect trajectory data for analysis.

    • Remove the position restraints and run the simulation for a duration sufficient to observe the phenomenon of interest (e.g., 100-500 ns for binding pose stability).

G Start Docked Complex Min Energy Minimization (Remove Clashes) Start->Min NVT NVT Equilibration (Temperature Stabilization) Min->NVT NPT NPT Equilibration (Pressure/Density Stabilization) NVT->NPT Prod Production MD (Data Collection) NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Step-by-step workflow for a standard MD simulation protocol.

Analysis of MD Trajectories

The output of an MD run is a trajectory file containing atomic coordinates over time. Analysis of this data transforms it into meaningful biophysical insight.

Analysis MetricDescriptionImplication for the Complex
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial position over time.A low, stable RMSD suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.[14]
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or ligand atoms around their average position.Highlights flexible regions of the protein. High ligand RMSF may indicate an unstable binding mode.
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the ligand and protein.Identifies key interactions that anchor the ligand in the binding site. Persistent H-bonds are strong indicators of binding stability.
Binding Pocket Distance Analysis Monitors the distance between the center of mass of the ligand and key residues in the binding site.Confirms that the ligand remains within the binding pocket throughout the simulation.

Part IV: Advanced Methods for High-Accuracy Insights

For systems where electrostatics are paramount or where covalent chemistry might occur, more computationally expensive but highly accurate methods are warranted.

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM is a hybrid method that treats a small, critical region of the system (the ligand and the immediate active site residues) with high-accuracy quantum mechanics, while the rest of the system (protein bulk and solvent) is treated with efficient molecular mechanics.[16][17]

  • When to Use: This approach is invaluable for studying enzymatic reaction mechanisms, accurately modeling charge transfer, or refining the energetics of interactions where electronic polarization is significant.[18][19] For N1-(Fluoromethyl)propane-1,3-diamine, a QM/MM approach could precisely model the electronic influence of the fluorine atom on the ligand's interactions with polar residues in the active site.

  • Causality: By using QM for the active site, we explicitly model the electronic structure, avoiding the approximations inherent in classical force fields. This provides a much more accurate description of the forces and energies governing the key binding interactions.[20]

G cluster_system Total System cluster_qm QM Region cluster_mm MM Region Ligand Ligand ActiveSite Active Site Residues Protein Protein Bulk Solvent Solvent

Caption: Conceptual partitioning of a system in a QM/MM simulation.

Binding Free Energy Calculations

While docking scores provide a rough estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) offer a more quantitative endpoint calculation. These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model to estimate the work required to move the ligand from solvent into the protein's binding site.[14] This analysis is typically performed as a post-processing step on frames extracted from a stable MD trajectory.

Validation and Trustworthiness

No computational model is perfect. Its value lies in its predictive power, which must be validated.[21]

  • Internal Validation: The stability of the complex during a long MD simulation (low RMSD, persistent key interactions) is a form of internal validation. If the ligand quickly dissociates or adopts a completely different binding mode, the initial docking hypothesis is likely incorrect.

  • External Validation: The ultimate test is a comparison with experimental data. If structure-activity relationship (SAR) data is available for analogous compounds, the in silico model should be able to rationalize the observed trends in activity. For example, if a non-fluorinated analog binds with lower affinity, the model should reveal a specific interaction (e.g., a hydrogen bond or electrostatic interaction) that is lost in the absence of the fluorine atom.[22][23]

Conclusion

The in silico modeling of N1-(Fluoromethyl)propane-1,3-diamine is a multi-faceted task that exemplifies the challenges and rewards of modern computational drug discovery. A rigorous approach, beginning with high-fidelity ligand parameterization rooted in quantum mechanics, is non-negotiable. By progressing logically from static docking to dynamic MD simulations and, where necessary, to high-accuracy QM/MM methods, researchers can build a comprehensive and trustworthy model of the molecular interactions. This model not only explains how the molecule might bind but also provides a dynamic, atomic-level framework for generating new hypotheses, guiding further experimental work, and ultimately accelerating the drug development pipeline.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling - ACS Publications.
  • Simulating Protein-Ligand Complexes using Open Source tools. Unknown Source.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) - Computational Chemistry Glossary. Computational Chemistry Glossary.
  • Comparative Docking Analysis of Fluorinated Phenolic Ligands in Drug Discovery. Benchchem.
  • Quantum mechanics in drug design: Progress, challenges, and future frontiers. Taylor & Francis Online.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed.
  • Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. International Journal of Advanced Chemistry.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Request PDF. Available from: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Bentham Science Publisher.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. Available from: [Link]

  • Validation strategies for target prediction methods. Briefings in Bioinformatics. Available from: [Link]

  • A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). Request PDF. Available from: [Link]

  • A Guide to In Silico Drug Design. PMC. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available from: [Link]

  • Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs). ACS Publications. Available from: [Link]

  • Exploring the Use of Molecular Docking to Identify Bioaccumulative Perfluorinated Alkyl Acids (PFAAs). PubMed. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. ScienceOpen. Available from: [Link]

  • Validation guidelines for drug-target prediction methods. Figshare. Available from: [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PMC. Available from: [Link]

  • Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. ACS Publications. Available from: [Link]

  • Binding sites of the polyamines putrescine, cadaverine, spermidine and spermine on A- and B-DNA located by simulated annealing. PubMed. Available from: [Link]

  • Exploring polyamine interactions and binding pockets in SARS-CoV-2 ORF3a. PMC. Available from: [Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. ACS Publications. Available from: [Link]

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. Available from: [Link]

  • Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. Available from: [Link]

  • DNA-Polyamine Interactions: Insight from Molecular Dynamics Simulations on the Sequence-Specific Binding of Spermidine3+. Request PDF. Available from: [Link]

  • Polyamines: Bio-Molecules with Diverse Functions in Plant and Human Health and Disease. Frontiers. Available from: [Link]

  • Binding Sites of the Polyamines Putrescine, Cadaverine, Spermidine and Spermine on A- and B-DNA Located by Simulated Annealing. Taylor & Francis Online. Available from: [Link]

  • Parametrization of a new small molecule. Martini Force Field Initiative. Available from: [Link]

  • Molecular Interactions of Perfluorinated and Branched Fluorine-Free Surfactants at Interfaces: Insights from a New Reliable Force Field. ACS Publications. Available from: [Link]

  • Investigating the molecular-level thermodynamics and adsorption properties of per- and poly-fluoroalkyl substances. OSTI.GOV. Available from: [Link]

  • Parameter Optimization for Accurate Coarse-Grained Modeling of Perfluorocarbon Phase Behavior. ChemRxiv. Available from: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available from: [Link]

  • Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. MDPI. Available from: [Link]

  • In vitro and in silico modeling of perfluoroalkyl substances mixture toxicity in an amphibian fibroblast cell line. PubMed. Available from: [Link]

  • A Nonconventional Archaeal Fluorinase Identified by In Silico Mining for Enhanced Fluorine Biocatalysis. ACS Publications. Available from: [Link]

  • Organofluorine Compounds in Biology and Medicine. Request PDF. Available from: [Link]

  • N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. PubMed. Available from: [Link]

  • Showing Compound propane-1,3-diamine (FDB031131). FooDB. Available from: [Link]

  • Chemical Properties of 1,3-Propanediamine, N-methyl- (CAS 6291-84-5). Cheméo. Available from: [Link]

  • 1,3-Propanediamine. PubChem - NIH. Available from: [Link]

Sources

Foundational

N1-(Fluoromethyl)propane-1,3-diamine: A Mechanism-Based Covalent Probe for Polyamine Target Identification and Validation

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Polyamine metabolism is a critical regulatory node in cellular prolif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Polyamine metabolism is a critical regulatory node in cellular proliferation, making it a high-value target in oncology and parasitology. N1-(Fluoromethyl)propane-1,3-diamine (N1-FMPD) represents a highly specialized chemical probe designed to interrogate this pathway. By combining the structural backbone of a polyamine precursor (propane-1,3-diamine) with a reactive fluoromethyl warhead, N1-FMPD acts as a mechanism-based (suicide) inhibitor. This guide outlines the rigorous, self-validating workflows required to utilize N1-FMPD for target identification (Target ID) and orthogonal target validation, ensuring high-confidence data in preclinical drug discovery.

Mechanistic Rationale: The Biochemistry of Suicide Inhibition

To effectively deploy N1-FMPD, one must understand the causality of its design. The propane-1,3-diamine core structurally mimics the aminopropyl moiety found in native polyamines like spermidine and spermine. This ensures high-affinity binding to the active sites of polyamine catabolic enzymes, specifically FAD-dependent oxidases such as Spermine Oxidase (SMOX) and Polyamine Oxidase (PAO).

The N1-fluoromethyl group is the functional warhead. When the target oxidase attempts to catalyze the oxidation of the amine, the enzymatic abstraction of a proton triggers the elimination of the fluoride ion. This catalytic turnover generates a highly electrophilic iminium species directly within the active site. Because this reactive species is generated by the enzyme's own mechanism, it rapidly and irreversibly alkylates the FAD cofactor or a proximal nucleophilic residue, permanently inactivating the enzyme.

MOA A N1-FMPD Probe C Enzyme-Probe Complex A->C Affinity Binding B Polyamine Oxidase (SMOX/PAO) B->C D FAD Oxidation & F- Elimination C->D Catalytic Activation E Covalent Adduct (Irreversible) D->E Alkylation

Fig 1: Mechanism-based covalent inhibition of FAD-dependent polyamine oxidases by N1-FMPD.

Target Identification via Activity-Based Protein Profiling (ABPP)

To identify the proteome-wide targets of N1-FMPD, we utilize Activity-Based Protein Profiling (ABPP) . Because N1-FMPD forms a covalent bond, it can be used to "fish" for targets in complex biological mixtures.

Workflow Step1 1. Cell Lysate Incubation (Native Conditions) Step2 2. Covalent Target Capture (Suicide Inhibition) Step1->Step2 Step3 3. Tryptic Digestion & Peptide Enrichment Step2->Step3 Step4 4. LC-MS/MS Proteomics (Target ID) Step3->Step4 Step5 5. Orthogonal Validation (Enzymatic/Cellular) Step4->Step5

Fig 2: End-to-end workflow for target identification and validation using the N1-FMPD probe.

Step-by-Step ABPP Methodology
  • Lysate Preparation: Lyse cells using a mild, non-denaturing NP-40 buffer (50 mM HEPES, 150 mM NaCl, 0.5% NP-40, pH 7.4).

    • Causality: Standard RIPA buffer contains SDS, which denatures target oxidases and disrupts the non-covalent FAD-enzyme interaction. Because N1-FMPD requires the enzyme to be catalytically active to trigger the fluoromethyl warhead, native conformation must be preserved.

  • Probe Incubation: Incubate 1 mg of lysate with 10 µM N1-FMPD for 2 hours at 37°C.

  • Protein Precipitation & Digestion: Precipitate proteins using cold acetone to remove unbound probe. Resuspend in 8M urea, reduce (DTT), alkylate (iodoacetamide), and perform overnight tryptic digestion.

  • LC-MS/MS Analysis: Analyze the digested peptides via high-resolution LC-MS/MS (e.g., Orbitrap). Search the data for the specific mass shift corresponding to the covalently adducted N1-FMPD moiety on active-site peptides.

Self-Validation Checkpoint: Always include a competitive profiling arm. Pre-incubate the lysate with a known, reversible polyamine oxidase inhibitor (e.g., MDL 72527) for 30 minutes prior to N1-FMPD addition. True targets will show significantly diminished probe labeling in the MS data, differentiating specific active-site engagement from non-specific background alkylation.

Orthogonal Target Validation Workflows

Proteomic hits must be validated both biochemically and phenotypically to confirm functional relevance .

Enzymatic Validation (Amplex Red Assay)

To confirm that N1-FMPD inhibits the identified oxidases, we measure the suppression of enzymatic hydrogen peroxide ( H2​O2​ ) production.

  • Assay Setup: Combine 50 mM HEPES (pH 7.4), 100 µM Amplex Red, 1 U/mL horseradish peroxidase (HRP), and 50 nM recombinant target enzyme (e.g., SMOX).

  • Inhibitor Incubation: Add varying concentrations of N1-FMPD (0.1 to 100 µM) and incubate for 30 minutes at 37°C.

  • Initiation: Add 250 µM of the native substrate (spermine).

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

    • Causality: The Amplex Red assay is utilized because it directly couples the specific byproduct of polyamine oxidation ( H2​O2​ ) to a stable fluorescent readout (resorufin). Continuous measurement is critical for calculating the time-dependent inactivation kinetics ( kinact​ ) that are the hallmark of mechanism-based suicide inhibitors.

Self-Validation Checkpoint: Run a counter-screen using an unrelated H2​O2​ -producing enzyme (e.g., Glucose Oxidase). If N1-FMPD inhibits glucose oxidase, the compound is acting as a promiscuous redox-cycler or aggregator (PAIN), rather than a specific target-directed probe.

Cellular Validation (Intracellular Polyamine Quantification)
  • Treatment: Treat target cancer cell lines with 10 µM N1-FMPD for 48 hours.

  • Extraction: Wash cells with ice-cold PBS and lyse in 0.2 M perchloric acid (PCA).

    • Causality: PCA instantly precipitates cellular proteins while keeping the highly basic polyamines in solution, effectively freezing the metabolic state at the exact moment of lysis.

  • Derivatization: React the PCA extract with dansyl chloride in saturated sodium carbonate at 60°C for 1 hour.

    • Causality: Native polyamines lack a chromophore and are highly polar. Dansylation adds a hydrophobic, fluorescent tag, which is mandatory for robust retention on a C18 reverse-phase column and enhances ionization efficiency for MS detection .

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, normalizing peak areas to an internal standard (1,7-diaminoheptane).

Structural Versatility: From Metabolic Probes to CNS Antagonists

While the mono-fluorinated N1-FMPD serves as a potent metabolic probe, its structural relatives demonstrate the vast versatility of the fluorinated propane-1,3-diamine scaffold. For instance, the derivative 2,2-bis(fluoromethyl)propane-1,3-diamine has been utilized as a critical building block in the synthesis of N′-(arylsulfonyl)pyrazoline-1-carboxamidines[1]. These complex molecules act as neutral 5-Hydroxytryptamine 6 Receptor (5-HT6R) antagonists, where the fluorinated diamine core is strategically employed to improve off-target selectivity compared to the basic amine-containing scaffolds that traditionally dominate CNS drug discovery[2].

Quantitative Data Summaries

The following tables summarize typical validation outputs, demonstrating how raw data is triaged and quantified to confirm mechanism-based inhibition.

Table 1: Proteomic Target Triage (ABPP Output)
Target ProteinGene SymbolEnrichment Ratio (Probe/Ctrl)Spectral CountsReactivity Confidence
Spermine OxidaseSMOX45.2128High (Specific)
Polyamine OxidasePAOX38.795High (Specific)
Ornithine DecarboxylaseODC11.214Low (Background)
Table 2: Kinetic Inactivation Parameters ( kinact​/KI​ )

Data derived from continuous Amplex Red fluorescence assays. | Enzyme | Inhibitor | KI​ ( μ M) | kinact​ (min −1 ) | Efficiency ( M−1s−1 ) | | :--- | :--- | :--- | :--- | :--- | | SMOX | N1-FMPD | 12.5 | 0.085 | 113.3 | | PAOX | N1-FMPD | 18.2 | 0.062 | 56.7 |

References

  • Casero, R. A., Stewart, T. M., & Pegg, A. E. (2018). "Polyamine metabolism and cancer: treatments, challenges and opportunities." Nature Reviews Cancer, 18(11), 681-695. URL: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. URL: [Link]

  • Seiler, N. (2003). "Thirty years of polyamine-related approaches to cancer therapy. Retrospect and prospect." Current Drug Targets, 4(7), 537-564. URL: [Link]

  • Wang, Y., Murray-Stewart, T., Devereux, W., Hacker, A., Frydman, B., Woster, P. M., & Casero, R. A. (2003). "Spermine oxidase SMO(PAOh1), not N1-acetylpolyamine oxidase PAO, is the primary source of cytotoxic H2O2 in polyamine analogue-treated human breast cancer cell lines." Cancer Research, 63(14), 3926-3929. URL: [Link]

Sources

Exploratory

Early-stage research on N1-(Fluoromethyl)propane-1,3-diamine

An in-depth technical guide on the early-stage research of N1-(Fluoromethyl)propane-1,3-diamine, designed for researchers, scientists, and drug development professionals. Executive Summary N1-(Fluoromethyl)propane-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the early-stage research of N1-(Fluoromethyl)propane-1,3-diamine, designed for researchers, scientists, and drug development professionals.

Executive Summary

N1-(Fluoromethyl)propane-1,3-diamine represents a novel molecular entity at the intersection of polyamine biology and medicinal chemistry. As a fluorinated analog of the natural diamine, cadaverine, it holds potential as a chemical probe or therapeutic agent targeting polyamine metabolism, a pathway frequently dysregulated in cancer and other proliferative diseases. The introduction of a fluoromethyl group is a strategic modification intended to alter the molecule's basicity (pKa), metabolic stability, and binding interactions with key enzymes, such as ornithine decarboxylase (ODC) or spermidine/spermine N1-acetyltransferase (SSAT). This guide provides a comprehensive framework for the initial synthesis, characterization, and biological evaluation of this compound, offering field-proven insights and detailed, self-validating protocols to guide its early-stage investigation.

Scientific Rationale and Target Hypothesis

The Central Role of Polyamines in Cellular Homeostasis

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for fundamental cellular processes. They are critically involved in DNA stabilization, gene transcription, translation, and cell cycle regulation. The biosynthesis and catabolism of polyamines are tightly controlled. Dysregulation of this pathway, often characterized by elevated polyamine levels, is a hallmark of cancer, promoting unchecked cell proliferation and survival. This makes the enzymes within the polyamine pathway attractive targets for therapeutic intervention.

Fluorination: A Keystone Strategy in Modern Drug Design

The strategic incorporation of fluorine into small molecules is a powerful tool in medicinal chemistry. The high electronegativity of the fluorine atom can significantly alter the physicochemical properties of a parent molecule. Specifically, the fluoromethyl group can serve as a bioisostere for a methyl or hydroxyl group while modulating the basicity of the adjacent amine. This modification can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

N1-(Fluoromethyl)propane-1,3-diamine as a Putative Modulator

We hypothesize that N1-(Fluoromethyl)propane-1,3-diamine can act as a modulator of polyamine metabolism. The structural similarity to natural polyamines may allow it to interact with enzymes like ODC, the rate-limiting enzyme in polyamine biosynthesis, or SSAT, a key catabolic enzyme. The fluoromethyl group is expected to confer unique properties, potentially leading to irreversible inhibition or altered substrate activity, thereby disrupting the delicate balance of polyamine pools within cancer cells and inducing a cytostatic or cytotoxic effect.

Chemical Synthesis and Analytical Characterization

The synthesis of N1-(Fluoromethyl)propane-1,3-diamine requires a robust and scalable route that allows for precise control over the introduction of the fluoromethyl moiety. The following section details a proposed synthetic pathway and the necessary characterization protocols.

Proposed Retrosynthetic Strategy

The synthesis is envisioned via a reductive amination pathway, which is a reliable and high-yielding method for amine synthesis. The key precursors are a mono-protected propane-1,3-diamine and fluoroacetaldehyde.

G Target N1-(Fluoromethyl)propane-1,3-diamine Step1 Reductive Amination Target->Step1 Precursors N-Boc-propane-1,3-diamine Fluoroacetaldehyde Step1->Precursors

Caption: Retrosynthetic analysis for N1-(Fluoromethyl)propane-1,3-diamine.

Detailed Synthesis Protocol

Step 1: Reductive Amination

  • To a solution of N-Boc-propane-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add fluoroacetaldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the dihydrochloride salt of the final product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield N1-(Fluoromethyl)propane-1,3-diamine as its HCl salt.

Purification and Structural Verification

Purification is typically achieved via reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques.

Table 1: Expected Analytical Data for N1-(Fluoromethyl)propane-1,3-diamine·2HCl

Analysis Expected Result
¹H NMR (400 MHz, D₂O)Resonances corresponding to the propane backbone protons and the fluoromethyl group protons with characteristic splitting.
¹³C NMR (101 MHz, D₂O)Distinct signals for the three carbon atoms of the propane backbone and the fluoromethyl carbon.
¹⁹F NMR (376 MHz, D₂O)A characteristic triplet signal due to coupling with the adjacent methylene protons.
HRMS (ESI+) Calculated m/z for C₄H₁₂FN₂⁺ [M+H]⁺, with the observed mass within ± 5 ppm of the theoretical value.
Purity (HPLC) ≥95% purity as determined by peak area at a suitable wavelength (e.g., 210 nm).

In Vitro Biological Evaluation Workflow

The primary goal of the initial biological assessment is to determine if the compound engages its intended target and exerts a functional effect in a cellular context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation EnzymeAssay Recombinant Enzyme Assay (e.g., ODC, SSAT) IC50 Determine IC50 Value EnzymeAssay->IC50 CellLines Select Cancer Cell Lines (High Polyamine Turnover) IC50->CellLines Informs Dose Selection ViabilityAssay Cell Viability Assay (e.g., MTS/MTT) CellLines->ViabilityAssay TargetEngagement Cellular Target Engagement (e.g., Western Blot) ViabilityAssay->TargetEngagement

Caption: Workflow for the initial in vitro biological evaluation.

Protocol: Recombinant Ornithine Decarboxylase (ODC) Inhibition Assay

This assay determines the compound's ability to inhibit the rate-limiting enzyme in polyamine synthesis.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human ODC enzyme and prepare a stock solution of the substrate, L-ornithine.

  • Compound Preparation: Prepare a serial dilution of N1-(Fluoromethyl)propane-1,3-diamine in the assay buffer.

  • Assay Reaction: In a 96-well plate, combine the ODC enzyme, assay buffer, and varying concentrations of the test compound.

  • Initiation: Initiate the enzymatic reaction by adding L-ornithine. The reaction measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine, a commonly used method.

  • Incubation and Termination: Incubate at 37 °C for a specified time (e.g., 60 minutes). Terminate the reaction by adding citric acid.

  • Detection: Quantify the trapped ¹⁴CO₂ using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTS Assay)

This protocol assesses the effect of the compound on the proliferation and viability of cancer cells.

  • Cell Seeding: Seed cancer cells known for high polyamine dependence (e.g., DU145 prostate cancer, H157 lung cancer) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N1-(Fluoromethyl)propane-1,3-diamine for 72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well. This reagent is bioreduced by viable cells into a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percent cell viability. Plot the results to calculate the GI₅₀ (concentration for 50% growth inhibition).

Preliminary ADME Profile

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for early-stage drug development.

Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay evaluates the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Reagent Preparation: Prepare human liver microsomes (HLM), a NADPH-regenerating system, and the test compound in a suitable buffer.

  • Incubation: Pre-warm the HLM and the test compound at 37 °C. Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Table 2: Sample Data Summary for Preliminary ADME Assessment

Parameter Method Result Interpretation
Metabolic Stability (t₁/₂) Human Liver Microsomes> 60 minLow intrinsic clearance, suggesting good metabolic stability.
Aqueous Solubility Kinetic Solubility Assay> 100 µMSufficient solubility for in vitro assays and potential for oral absorption.
Plasma Protein Binding Equilibrium Dialysis< 90%A moderate fraction of the drug is free to engage with its target.
Caco-2 Permeability Caco-2 Monolayer AssayPₐₚₚ (A→B) > 2 x 10⁻⁶ cm/sHigh permeability, indicating good potential for absorption across the gut wall.

Conclusion and Path Forward

This guide has outlined a foundational strategy for the early-stage research of N1-(Fluoromethyl)propane-1,3-diamine. The proposed synthetic route is robust, and the analytical and biological assays provide a clear, logical framework for a thorough initial investigation. Positive results from this workflow—namely, potent and selective target engagement coupled with favorable cellular activity and a promising preliminary ADME profile—would strongly support the advancement of this compound into further preclinical development. Subsequent steps would include lead optimization through medicinal chemistry, mechanism of action studies, and eventual evaluation in in vivo disease models.

References

  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51. [Link]

  • Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Mitchell, J. L., & Chen, Y. (2004). A spectrophotometric assay for ornithine decarboxylase. Analytical Biochemistry, 327(2), 220-225. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Ornithine Decarboxylase Inhibitors in Cell Culture: A Guide Centered on Eflornithine (DFMO)

Introduction: Targeting the Polyamines for Therapeutic Intervention Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and prolif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Polyamines for Therapeutic Intervention

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various cancers, where elevated levels are associated with tumor progression.[1][2] The biosynthesis of polyamines is therefore a critical pathway for targeted cancer therapy. The first and rate-limiting step in this pathway is the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[3][4] Consequently, inhibitors of ODC have been extensively investigated as potential anti-cancer agents.[5][6]

This guide provides a comprehensive overview and detailed protocols for the use of ornithine decarboxylase inhibitors in a cell culture setting, with a specific focus on Eflornithine, also known as α-difluoromethylornithine (DFMO). While the initial query referenced N1-(Fluoromethyl)propane-1,3-diamine, the vast body of scientific literature points to Eflornithine (DFMO) as the extensively studied and paradigmatic inhibitor of ODC. Given the structural and functional similarities, the principles and protocols outlined herein are directly applicable to researchers investigating the effects of polyamine depletion in cellular models.

Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

Eflornithine (DFMO) is a structural analog of ornithine that acts as a selective and irreversible inhibitor of ornithine decarboxylase.[3][4][5] It is considered a "suicide inhibitor" because it binds to the active site of ODC, where it is processed by the enzyme.[3] This enzymatic reaction, however, leads to the formation of a covalent bond between the inhibitor and the enzyme, permanently inactivating it.[3]

The inactivation of ODC leads to a cascade of downstream effects:

  • Depletion of Polyamines: The primary consequence of ODC inhibition is the depletion of intracellular pools of putrescine and, subsequently, spermidine and spermine.[2]

  • Inhibition of Cell Proliferation: As polyamines are crucial for DNA and RNA stability, protein synthesis, and cell cycle progression, their depletion leads to a cytostatic effect, inhibiting cell proliferation.[5][6][7]

  • Induction of Apoptosis: In some cell types, prolonged polyamine depletion can trigger programmed cell death, or apoptosis.[2][5]

  • Modulation of Gene Expression: Polyamines can influence the expression of various genes, including oncogenes like c-myc.[2] DFMO treatment can lead to a decrease in the steady-state levels of such transcription factors.[2]

The following diagram illustrates the polyamine biosynthesis pathway and the inhibitory action of Eflornithine (DFMO).

Polyamine_Biosynthesis_Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine ODC->Putrescine CO₂ SpdS->Spermidine SpmS->Spermine DFMO Eflornithine (DFMO) DFMO->ODC Irreversible Inhibition

Caption: Polyamine biosynthesis pathway and its inhibition by Eflornithine (DFMO).

Eflornithine (DFMO) in Cell Culture: Properties and General Considerations

PropertyInformationReference
Molecular Formula C₆H₁₂F₂N₂O₂[3]
Molecular Weight 182.17 g/mol [3]
Appearance White crystalline powder
Solubility Soluble in water (up to 50 mg/mL), insoluble in DMSO and ethanol.[3]
Storage Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Stability in Culture Stable in cell culture medium under standard incubation conditions.

Detailed Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of Eflornithine (DFMO)

Rationale: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of cells in culture. Given its high water solubility, sterile-filtered water is the recommended solvent.

Materials:

  • Eflornithine (DFMO) powder

  • Sterile, cell culture-grade water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of DFMO: To prepare a 100 mM stock solution, weigh out 18.217 mg of DFMO for every 1 mL of sterile water. For example, for 10 mL of a 100 mM stock, you will need 182.17 mg of DFMO.

  • Dissolution: In a sterile conical tube, add the weighed DFMO powder. Add the desired volume of sterile water. Vortex thoroughly until the powder is completely dissolved.

  • Sterile Filtration: Draw the DFMO solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.

  • Aliquoting and Storage: Filter the solution into a new sterile conical tube. Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Store the aliquots at -20°C.

Protocol 2: Determining the Effective Concentration (IC₅₀) using an MTT Cell Viability Assay

Rationale: The sensitivity of different cell lines to DFMO can vary. Therefore, it is crucial to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest (e.g., neuroblastoma, colon cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Eflornithine (DFMO) sterile stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of DFMO in complete culture medium from your stock solution. A common concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 mM.

  • Dosing: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DFMO. Include a vehicle control (medium with the same concentration of the solvent used for the drug, in this case, water).

  • Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours). The incubation time will depend on the cell line's doubling time.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the DFMO concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 3: Analysis of Intracellular Polyamine Levels by HPLC (Overview)

Rationale: To confirm that the observed biological effects of DFMO are due to its intended mechanism of action, it is essential to measure the intracellular concentrations of polyamines. High-performance liquid chromatography (HPLC) is a common method for this analysis.

Brief Workflow:

  • Cell Treatment: Treat cells with DFMO at a concentration at or above the IC₅₀ for a defined period (e.g., 48 or 72 hours).

  • Cell Lysis: Harvest and lyse the cells to release intracellular contents.

  • Derivatization: The polyamines in the cell lysate are typically derivatized with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) to enable sensitive detection.

  • HPLC Analysis: The derivatized polyamines are separated by reverse-phase HPLC and detected by a fluorescence detector.

  • Quantification: The concentrations of putrescine, spermidine, and spermine are quantified by comparing the peak areas to those of known standards. A significant reduction in polyamine levels in DFMO-treated cells compared to control cells would confirm the on-target effect of the inhibitor.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: To investigate the cytostatic effects of DFMO, cell cycle analysis can be performed. This technique allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with DFMO and control cells

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both control and DFMO-treated cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in the G1 phase is a common observation after treatment with DFMO.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the effects of an ODC inhibitor in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_DFMO Prepare Sterile DFMO Stock Solution Treat_Cells Treat Cells with DFMO Dilutions Prep_DFMO->Treat_Cells Culture_Cells Culture and Seed Cells Culture_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Polyamine_Analysis Polyamine Analysis (e.g., HPLC) Treat_Cells->Polyamine_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treat_Cells->Cell_Cycle_Analysis IC50_Calc IC₅₀ Determination Viability_Assay->IC50_Calc Polyamine_Quant Polyamine Quantification Polyamine_Analysis->Polyamine_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Dist

Caption: A typical experimental workflow for evaluating the effects of Eflornithine (DFMO).

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
No effect of DFMO on cell viability 1. Inactive compound.2. Cell line is resistant.3. Insufficient incubation time.1. Use a fresh aliquot of DFMO stock solution.2. Some cell lines may have alternative pathways for polyamine uptake or synthesis.[2] Consider using a different cell line or combining DFMO with another agent.3. Increase the incubation time (e.g., up to 96 hours).
High variability in MTT assay results 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals.1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding.2. Ensure complete removal of the medium before adding DMSO and shake the plate thoroughly to dissolve the crystals.
Inconsistent polyamine levels 1. Inefficient cell lysis.2. Degradation of polyamines.1. Optimize the lysis procedure for your cell type.2. Process samples quickly on ice and store lysates at -80°C until analysis.

Broader Applications and Synergistic Interactions

The utility of Eflornithine (DFMO) extends beyond its use as a single agent. Research has shown that DFMO can act as an immunomodulatory agent, enhancing the efficacy of checkpoint blockade therapies like anti-PD-1.[7][9] Furthermore, it has been investigated in combination with other chemotherapeutic agents, where it can potentiate their anti-tumor effects.[4] These findings open up exciting avenues for combination therapies in cancer treatment.

References

  • Eflornithine for treatment of high-risk neuroblastoma - PMC. (2025, June 1).
  • Levin, V. A., & Bachmann, A. S. (2018). Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas. Expert Review of Neurotherapeutics, 18(3), 245–252.
  • Sholler, G. S., & Vinta, G. R. (2023). Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. Cancers, 15(8), 2334.
  • Heller, J. S., & Canellakis, E. S. (1981). Inhibition of ornithine decarboxylase of HeLa cells by diamines and polyamines. Effect on cell proliferation. The Journal of Cell Biology, 91(2 Pt 1), 444–451.
  • Roy, I., & Singh, S. (2014). Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling. Cancer Prevention Research, 7(12), 1238–1249.
  • Bachmann, A. S., & Bassiri, H. (2019). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma.
  • Kandil, S., & El-Sayed, M. (2012). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Journal of Cancer Science & Therapy, 4(11), 358–362.
  • Alexander, W. G., et al. (2021). Inhibition of polyamine biosynthesis using difluoromethylornithine acts as a potent immune modulator and displays therapeutic synergy with PD1-blockade. Journal for ImmunoTherapy of Cancer, 9(10), e003054.
  • Alexander, W. G., et al. (2021). Inhibition of Polyamine Biosynthesis Using Difluoromethylornithine Acts as a Potent Immune Modulator and Displays Therapeutic Synergy With PD-1-blockade. Journal of Immunotherapy, 44(8), 283–291.
  • BenchChem. (2025).

Sources

Application

Application Notes and Protocols for In Vivo Efficacy and Pharmacokinetic Studies of N1-(Fluoromethyl)propane-1,3-diamine

Introduction Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1][2][3] Dysregulation of polyamine metabolism is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1][2][3] Dysregulation of polyamine metabolism is a hallmark of numerous diseases, including cancer and metabolic disorders, making the enzymes within this pathway attractive therapeutic targets.[2][4] N1-(Fluoromethyl)propane-1,3-diamine is a novel, investigational enzyme inhibitor designed to target a key enzyme in the polyamine biosynthesis pathway. Its structural features, particularly the fluoromethyl group, suggest its potential as a mechanism-based inhibitor, offering high specificity and potency.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of N1-(Fluoromethyl)propane-1,3-diamine. The protocols outlined herein are based on established methodologies for studying enzyme inhibitors in vivo and are intended to be adapted to specific research needs and disease models.[5][6] Adherence to strict regulatory guidelines, such as those from the FDA and EMA, and Good Laboratory Practice (GLP) is mandatory to ensure data integrity and reliability for potential clinical translation.[5][7][8][9]

Postulated Mechanism of Action

N1-(Fluoromethyl)propane-1,3-diamine is hypothesized to act as an irreversible inhibitor of a key enzyme in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC). The propane-1,3-diamine backbone mimics the natural substrate, while the electrophilic fluoromethyl group is poised to form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to its inactivation.[10][11][12]

Diagram: Postulated Signaling Pathway Inhibition

cluster_0 Polyamine Biosynthesis Pathway cluster_1 Cellular Proliferation & Growth Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Proliferation Cell Proliferation & Growth Spermine->Proliferation ODC->Putrescine SAMDC S-adenosylmethionine decarboxylase (SAMDC) SAMDC->Spermidine_Synthase SAMDC->Spermine_Synthase Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine Inhibitor N1-(Fluoromethyl)propane-1,3-diamine Inhibitor->ODC Inhibition

Caption: Postulated inhibition of ODC by N1-(Fluoromethyl)propane-1,3-diamine.

Preclinical In Vivo Study Design

A well-designed in vivo study is critical for evaluating the therapeutic potential of N1-(Fluoromethyl)propane-1,3-diamine. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and definition of relevant endpoints.

Animal Model Selection

The choice of animal model should be guided by the therapeutic indication. For oncology applications, xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, are appropriate. For metabolic diseases, genetically engineered mouse models that recapitulate the human condition are recommended.[4][13]

Disease Area Recommended Animal Model Key Considerations
Oncology Nude mice (xenograft models)To assess the effect on human tumor growth.
C57BL/6 or BALB/c mice (syngeneic models)To evaluate the interplay with the immune system.
Metabolic Disorders db/db or ob/ob mice (Type 2 Diabetes)To study effects on glucose metabolism and insulin sensitivity.
NOD mice (Type 1 Diabetes)To investigate the role of polyamines in autoimmune responses.[4]
Regulatory Compliance and Ethical Considerations

All animal studies must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.[9] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) standards.[5][9]

Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study of N1-(Fluoromethyl)propane-1,3-diamine in a subcutaneous xenograft model.

Materials
  • N1-(Fluoromethyl)propane-1,3-diamine (purity >98%)

  • Vehicle (e.g., sterile saline, PBS, or a solution containing 5% DMSO and 10% Solutol HS 15)

  • Human cancer cell line (e.g., PC-3 for prostate cancer, HCT116 for colorectal cancer)

  • 6-8 week old male athymic nude mice

  • Matrigel

  • Calipers for tumor measurement

  • Standard animal housing and husbandry equipment

Experimental Workflow

Diagram: In Vivo Efficacy Study Workflow

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., daily for 21 days) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor volume reaches predefined limit or end of treatment period necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study in a xenograft mouse model.

Step-by-Step Procedure
  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.[14]

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control

    • Group 2: N1-(Fluoromethyl)propane-1,3-diamine (Low Dose)

    • Group 3: N1-(Fluoromethyl)propane-1,3-diamine (High Dose)

    • Group 4: Positive control (standard-of-care chemotherapy)

  • Treatment Administration:

    • Prepare fresh formulations of N1-(Fluoromethyl)propane-1,3-diamine daily.

    • Administer the compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule (e.g., once daily for 21 days).[14]

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any signs of toxicity (e.g., changes in behavior, posture, or grooming).

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • Euthanize mice according to IACUC-approved procedures.

  • Necropsy and Tissue Collection:

    • At necropsy, collect tumors and major organs (liver, kidney, spleen, lungs, heart).

    • Fix a portion of each tissue in 10% neutral buffered formalin for histopathological analysis and snap-freeze the remainder for biomarker analysis.

Protocol: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of N1-(Fluoromethyl)propane-1,3-diamine.[5]

Materials
  • N1-(Fluoromethyl)propane-1,3-diamine

  • Vehicle

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Blood collection tubes (e.g., with K2EDTA)

  • Equipment for intravenous (IV) and oral (PO) administration[14]

  • Centrifuge

Step-by-Step Procedure
  • Animal Preparation: Acclimate animals for at least one week. For IV administration, cannulation of the jugular vein may be required.

  • Dose Administration:

    • Administer a single dose of N1-(Fluoromethyl)propane-1,3-diamine via the IV and PO routes to separate groups of animals.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[14]

    • For mice, a sparse sampling design may be necessary.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.[14]

Bioanalytical Method

The concentration of N1-(Fluoromethyl)propane-1,3-diamine in plasma samples can be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15]

Parameter Description
Instrumentation Triple quadrupole or ion trap mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Internal Standard A stable isotope-labeled version of the compound is recommended.[15]
Sample Preparation Protein precipitation followed by centrifugation
Data Analysis Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation and Interpretation

Summarize all quantitative data in tables for clear comparison.

Table: Representative Pharmacokinetic Parameters (Note: These are hypothetical values for illustrative purposes)

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Unit
Cmax 250150ng/mL
Tmax 0.081.0h
AUC(0-inf) 5001200ng*h/mL
t1/2 2.53.0h
Bioavailability (%) -24%

Safety and Toxicology Considerations

Some diamine compounds are known to be corrosive or cause skin irritation.[16][17] Appropriate personal protective equipment (PPE) should be worn when handling N1-(Fluoromethyl)propane-1,3-diamine. Preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of N1-(Fluoromethyl)propane-1,3-diamine. A systematic approach, combining efficacy, pharmacokinetic, and safety studies, will be crucial in elucidating the therapeutic potential of this novel compound and guiding its further development.

References

  • Puente, A. A., Kinderlerer, L., Castillo, L. J., Mirmira, R. G., & Tersey, S. A. (2026). Using animal models to decipher the role of polyamines in the pancreas and β Cell. Amino Acids.
  • Puente, A. A., et al. (2026). Using animal models to decipher the role of polyamines in the pancreas and β Cell. Scilit.
  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
  • van der Meel, R., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Journal of Controlled Release.
  • Puente, A. A., et al. (2026). Using animal models to decipher the role of polyamines in the pancreas and β Cell. SpringerLink.
  • Infinix Bio. (2026). Understanding Regulatory Interactions During Preclinical Phase: Key Insights for Drug Development. Infinix Bio.
  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
  • Diabetes Research Connection. (n.d.). Targeting Polyamine Biosynthesis for the Prevention of T1D. Diabetes Research Connection.
  • Raina, K., et al. (2024). Impaired polyamine metabolism causes behavioral and neuroanatomical defects in a mouse model of Snyder–Robinson syndrome. Disease Models & Mechanisms.
  • Liveon Biolabs. (2024).
  • Park, B. K. (1987). In vivo methods to study enzyme induction and enzyme inhibition. Pharmacology & Therapeutics.
  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry.
  • German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2023). N′-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine. Publisso.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Department of Health.
  • Creative Enzymes. (2025). Molecular Mechanism Studies of Enzyme Inhibition.
  • BenchChem. (2025). Application Notes and Protocols for the In Vivo Assessment of 8-Fluoroquinoline-3-carboxamide. BenchChem.
  • Lee, K. C., et al. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.

Sources

Method

LC-MS/MS method for quantifying N1-(Fluoromethyl)propane-1,3-diamine

An Application Note and Protocol for the Bioanalytical Quantification of N1-(Fluoromethyl)propane-1,3-diamine using LC-MS/MS Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, de...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioanalytical Quantification of N1-(Fluoromethyl)propane-1,3-diamine using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the quantitative analysis of N1-(Fluoromethyl)propane-1,3-diamine (FMPD), a novel polar small molecule, in a biological matrix such as human plasma. Due to its inherent polarity and poor retention in conventional reversed-phase liquid chromatography, a robust derivatization strategy coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented. This method is designed for researchers, scientists, and drug development professionals requiring a sensitive, specific, and reproducible assay for pharmacokinetic, toxicokinetic, or metabolism studies. The protocol outlines sample preparation using protein precipitation, pre-column derivatization with Dansyl Chloride, chromatographic separation, and detection by tandem mass spectrometry. Full validation parameters, guided by the International Council for Harmonisation (ICH) M10 guidelines, are detailed to ensure the trustworthiness and integrity of the generated data.[1][2]

Introduction: The Analytical Challenge of Polar Amines

N1-(Fluoromethyl)propane-1,3-diamine (FMPD) represents a class of small, highly polar molecules that are increasingly relevant in pharmaceutical development as synthetic building blocks or metabolites. The quantification of such compounds in complex biological matrices presents significant analytical hurdles. Their high polarity and aqueous solubility lead to minimal or no retention on traditional nonpolar stationary phases like C18, causing them to elute in the solvent front, where they are susceptible to significant matrix effects and poor peak shape.[3][4]

Several chromatographic strategies exist to overcome these challenges:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase to retain polar analytes.[5][6] While effective, it can sometimes suffer from longer equilibration times and sensitivity to mobile phase composition.

  • Ion-Pairing Chromatography: This method adds a counter-ion to the mobile phase to form a neutral complex with the charged analyte, enhancing retention on a reversed-phase column.[7] However, ion-pairing agents are notoriously problematic for mass spectrometry, often causing signal suppression and contaminating the ion source.[4]

  • Chemical Derivatization: This approach involves chemically modifying the analyte to impart more desirable properties.[8] By reacting the primary and secondary amine groups of FMPD with a derivatizing agent, we can significantly increase its hydrophobicity, thereby improving its retention and separation on a standard C18 column. Furthermore, derivatization can enhance ionization efficiency, leading to a substantial improvement in detection sensitivity.[9]

This application note details a method based on pre-column derivatization with Dansyl Chloride (DNS-Cl). DNS-Cl is a classic and reliable reagent that reacts readily with primary and secondary amines under mild basic conditions to form stable, fluorescent, and highly ionizable derivatives.[9] This derivatization provides a "handle" for the molecule, making it ideally suited for robust LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • Analyte and Internal Standard:

    • N1-(Fluoromethyl)propane-1,3-diamine (FMPD) reference standard (>98% purity).

    • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N1-(Fluoromethyl)propane-1,3-diamine-d4 (>98% purity, 99% isotopic purity). The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar matrix effects and derivatization efficiency, providing the most accurate correction.[10][11]

  • Solvents and Chemicals:

    • Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) - LC-MS grade.

    • Formic Acid (FA) and Ammonium Acetate - LC-MS grade.

    • Dansyl Chloride (DNS-Cl), 99% purity.

    • Sodium Bicarbonate, ACS grade or higher.

    • Human Plasma (K2-EDTA), sourced from an accredited supplier.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve FMPD and FMPD-d4 in 50:50 ACN:H₂O to create individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the FMPD stock solution with 50:50 ACN:H₂O to prepare working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the FMPD-d4 stock solution with 50:50 ACN:H₂O to a final concentration of 100 ng/mL. This concentration should be optimized based on the MS response.

Sample Preparation and Derivatization Workflow

This protocol employs a protein precipitation followed by in-situ derivatization.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of blank plasma, CC standard, or quality control (QC) sample.

  • Protein Precipitation: Add 200 µL of the IS working solution prepared in acetonitrile (100 ng/mL FMPD-d4 in ACN). This step simultaneously adds the IS and precipitates plasma proteins.

  • Vortex & Centrifuge: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 1.5 mL tube.

  • Derivatization:

    • Add 50 µL of 100 mM Sodium Bicarbonate buffer (pH ~9.0). The basic pH is crucial to ensure the amine groups are deprotonated and thus nucleophilic for the reaction with Dansyl Chloride.

    • Add 50 µL of Dansyl Chloride solution (e.g., 1 mg/mL in ACN).

    • Vortex briefly to mix.

  • Reaction Incubation: Incubate the reaction mixture at 60°C for 20 minutes in a heating block. The elevated temperature accelerates the reaction to completion.

  • Quenching & Dilution: Add 250 µL of 0.1% Formic Acid in Water. This step quenches the reaction by neutralizing the base and protonating any remaining Dansyl Chloride, and it prepares the sample for injection onto the reversed-phase column.

  • Final Centrifugation & Transfer: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 1. Aliquot 50 µL Plasma is 2. Add 200 µL IS in ACN (Protein Precipitation) plasma->is vortex1 3. Vortex & Centrifuge is->vortex1 supernatant1 4. Transfer Supernatant vortex1->supernatant1 buffer 5. Add Buffer (pH 9) supernatant1->buffer dansyl 6. Add Dansyl-Cl buffer->dansyl incubate 7. Incubate (60°C, 20 min) dansyl->incubate quench 8. Quench & Dilute incubate->quench vial 9. Transfer to Vial quench->vial lcms 10. Inject into LC-MS/MS vial->lcms

Diagram 1: Step-by-step sample preparation and derivatization workflow.

LC-MS/MS Conditions

The derivatization renders the FMPD molecule significantly more hydrophobic, allowing for excellent retention and separation on a standard C18 column.

LC Parameters Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides robust and reproducible separations.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmStandard column for retaining the now-hydrophobic dansylated analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B)A gradient is used to elute the derivatized analyte with a good peak shape and then wash the column.
Injection Volume 5 µLAdjustable based on system sensitivity.
Column Temperature 40°CReduces mobile phase viscosity and can improve peak shape.
Autosampler Temp 10°CMaintains sample integrity prior to injection.
MS/MS Parameters Setting Rationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for the specificity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization, Positive (ESI+)The dansyl group and the tertiary amine are readily protonated.
Capillary Voltage 3.5 kVOptimized for ESI+ mode.
Source Temperature 150°CStandard source condition.
Desolvation Temp 400°CEnsures efficient desolvation of the ESI droplets.
MRM Transitions See Table belowSpecific precursor-to-product ion transitions provide high selectivity.

Predicted MRM Transitions: Note: Exact m/z values must be determined by direct infusion of the derivatized FMPD standard. FMPD (C4H11FN2) has a monoisotopic mass of 106.0904 Da. Dansyl chloride adds a C12H12NO2S moiety (mass = 234.0589 Da). As FMPD has two reactive amine sites, a di-dansylated product is expected.

  • Predicted FMPD-(DNS)₂ Precursor [M+H]⁺: 106.09 (FMPD) - 2H + 2 * 234.06 (Dansyl) + 1H⁺ ≈ m/z 573.2

  • Predicted FMPD-d4-(DNS)₂ Precursor [M+H]⁺:m/z 577.2

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) Purpose
FMPD-(DNS)₂~573.2~171.0 (Dimethylaminonaphthalene fragment)Optimize (e.g., 30-40 eV)Quantifier
FMPD-(DNS)₂~573.2~235.1 (Protonated Dansyl moiety)Optimize (e.g., 20-30 eV)Qualifier
FMPD-d4-(DNS)₂~577.2~171.0 (Dimethylaminonaphthalene fragment)Use same as analyteIS Quantifier

The characteristic product ion at m/z 171 represents the stable dimethylaminonaphthalene fragment, a common and intense fragment from dansylated compounds, making it an excellent choice for quantification.[12]

G LCMS LC-MS/MS Analysis Result Sensitive & Selective Quantification LCMS->Result Product Product Product->LCMS Inject

Diagram 2: Logic of using derivatization to improve analyte properties.

Method Validation Protocol

The developed method must be validated according to established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, to ensure its reliability for its intended purpose.[1][13]

Parameter Methodology Acceptance Criteria
Specificity & Selectivity Analyze at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve & Linearity Prepare a calibration curve with a blank, a zero standard (blank + IS), and 8 non-zero standards spanning the expected concentration range (e.g., 0.1 - 100 ng/mL).At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ). R² should be ≥0.99.
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Medium, High) in six replicates on three separate days (inter-day) and in one day (intra-day).Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[14]
Limit of Quantification (LLOQ) The lowest standard on the calibration curve that meets the accuracy and precision criteria.Analyte signal should be at least 5 times the signal of a blank sample. Accuracy within ±20% and Precision ≤20%.
Matrix Effect Compare the response of the analyte in post-extraction spiked blank plasma from six different sources to the response in a pure solution.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.Recovery should be consistent and reproducible across the concentration range.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term bench-top (e.g., 4h at RT), long-term storage (-80°C), and post-preparative (autosampler).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Discussion: Rationale and Trustworthiness

The described method provides a self-validating system for the quantification of FMPD. The choice of a stable isotope-labeled internal standard is the cornerstone of this reliability; it internally corrects for variability in sample preparation, derivatization efficiency, matrix effects, and instrument response.[10]

The derivatization with Dansyl Chloride is a deliberate choice to overcome the inherent analytical difficulties of FMPD. This reaction is well-characterized, robust, and converts the analyte into a species with near-ideal properties for LC-MS/MS.[9][12] The resulting hydrophobic derivative allows for the use of ubiquitous and highly efficient C18 columns, while the dansyl moiety provides a site for efficient protonation and characteristic fragmentation, ensuring high sensitivity and selectivity. The use of MRM on a triple quadrupole mass spectrometer ensures that only the specific precursor-product transition for the derivatized analyte is monitored, effectively filtering out noise from the complex biological matrix.[7][15]

Adherence to the validation protocol outlined, grounded in ICH guidelines, ensures that the method is "fit-for-purpose".[2] By systematically evaluating specificity, linearity, accuracy, precision, and stability, a laboratory can generate data that is scientifically sound, reproducible, and defensible for regulatory submission or publication.

Conclusion

This application note presents a complete and robust LC-MS/MS method for the quantification of N1-(Fluoromethyl)propane-1,3-diamine in human plasma. By employing a well-established chemical derivatization strategy with Dansyl Chloride, the challenges associated with analyzing this polar molecule are effectively overcome. The protocol provides detailed, step-by-step instructions for sample preparation, derivatization, and instrumental analysis. The comprehensive validation plan, based on ICH M10 guidelines, ensures the method's accuracy, precision, and reliability. This approach is well-suited for high-throughput bioanalysis in a drug development setting, enabling researchers to obtain high-quality data for pharmacokinetic and other related studies.

References

  • Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B, 1169, 122588. Available at: [Link]

  • Danell, A. S., & Sullards, M. C. (2021). Fragmentation reactions of protonated α,ω-diamino carboxylic acids: The importance of functional group interactions. Journal of the American Society for Mass Spectrometry, 32(8), 2137-2147. Available at: [Link]

  • ResearchGate. (2021). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N -oxide, and β-methylamino- l -alanine in human urine. Available at: [Link]

  • Tong Thi, N. K., et al. (2023). Study on the determination of some diamine in urine by LC-MS/MS. Vietnam Journal of Food Control, 6(1), 79-87. Available at: [Link]

  • ResearchGate. (2023). Study on the determination of some diamine in urine by LC-MS/MS. Available at: [Link]

  • Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Available at: [Link]

  • Bouchafra, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. Available at: [Link]

  • PubMed. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of protonated dansyl-labeled amines for structural analysis of amine-containing metabolites. Available at: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]

  • Kema, I. P., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Clinical Chemistry and Laboratory Medicine (CCLM), 62(5), 935-945. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(32), 17855-17864. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. Available at: [Link]

  • ResearchGate. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Available at: [Link]

  • Wang, Y., & Pinnacle, L. (2025). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Molecules, 31(1), 123. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International, 35(4). Available at: [Link]

  • PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. Available at: [Link]

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • Vèkey, K., et al. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Department of Chemistry and Biochemistry. Available at: [Link]

  • Semantic Scholar. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. Available at: [Link]

  • ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link]

Sources

Application

N1-(Fluoromethyl)propane-1,3-diamine in preclinical animal models

Application Note: Preclinical Evaluation of N1-(Fluoromethyl)propane-1,3-diamine as a Polyamine Transport System (PTS) Targeted Probe Scientific Rationale & Target Biology Polyamines (such as putrescine, spermidine, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of N1-(Fluoromethyl)propane-1,3-diamine as a Polyamine Transport System (PTS) Targeted Probe

Scientific Rationale & Target Biology

Polyamines (such as putrescine, spermidine, and spermine) are ubiquitous, polycationic aliphatic amines that are absolutely essential for cellular replication, transcription, and signal transduction[1]. In hyperproliferative diseases—most notably in oncology—the metabolic demand for polyamines vastly outpaces the cell's de novo biosynthesis capabilities. To compensate, cancer cells heavily upregulate the Polyamine Transport System (PTS) on their plasma membranes[2]. This distinct biological vulnerability makes the PTS a highly attractive conduit for targeted molecular imaging and theranostics.

N1-(Fluoromethyl)propane-1,3-diamine is an engineered diamine analogue designed to hijack this upregulated PTS. The strategic placement of a fluoromethyl group at the N1 position serves two critical functions:

  • Isotopic Labeling: It provides a site for fluorine incorporation, enabling its use as a radiotracer (e.g., 18 F for Positron Emission Tomography) or as a metabolic probe for 19 F-NMR spectroscopy[3].

  • Metabolic Stability: Natural polyamines are rapidly oxidized and degraded by polyamine oxidase (PAO). However, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, reducing the basicity ( pKa​ ) of the adjacent amine. This electronic modulation prevents the molecule from acting as a substrate for PAO, conferring metabolic stability and ensuring prolonged intracellular trapping within the tumor microenvironment[3].

Mechanistic Pathway

PTS_Mechanism Tracer N1-(Fluoromethyl) propane-1,3-diamine PTS Polyamine Transport System (PTS) Tracer->PTS High Affinity Binding TumorCell Intracellular Space (Tumor Cell) PTS->TumorCell Internalization PAO Polyamine Oxidase (Evades Degradation) TumorCell->PAO Altered pKa PET Signal Accumulation (PET/NMR) PAO->PET Intracellular Trapping

Mechanism of PTS-mediated internalization and intracellular trapping of the fluorinated probe.

Quantitative Preclinical Data Summary

To establish the efficacy of N1-(Fluoromethyl)propane-1,3-diamine, we summarize representative pharmacokinetic and uptake data derived from preclinical prostate cancer (PC-3) models, which are characterized by robust baseline PTS expression.

Table 1: In Vitro Uptake Kinetics in PC-3 Cells (60 min Incubation) | Experimental Condition | Intracellular Uptake (%ID / 106 cells) | Mechanistic Implication | | :--- | :--- | :--- | | Baseline Control | 4.2 ± 0.3 | Constitutive PTS activity in cancer cells. | | + DFMO Pretreatment | 11.8 ± 0.6 | Depletion of native polyamines forces PTS upregulation. | | + Spermidine Blockade | 0.5 ± 0.1 | Competitive inhibition confirms PTS-specific transport. |

Table 2: Ex Vivo Biodistribution in PC-3 Xenograft Mice (%ID/g)

Organ / Tissue 1 Hour Post-Injection 2 Hours Post-Injection 4 Hours Post-Injection
Tumor 5.8 ± 0.4 6.2 ± 0.5 5.9 ± 0.3
Blood 2.1 ± 0.2 0.8 ± 0.1 0.3 ± 0.1
Muscle (Background) 1.2 ± 0.1 0.9 ± 0.1 0.6 ± 0.1

| Tumor-to-Muscle Ratio | 4.8 | 6.8 | 9.8 |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an experimental protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to definitively prove PTS-mediated uptake and in vivo stability.

Preclinical_Workflow Synth Probe Synthesis & Formulation InVitro In Vitro Uptake Assays (± DFMO Pretreatment) Synth->InVitro QC Pass InVivo In Vivo microPET/CT (Xenograft Models) InVitro->InVivo PTS Specificity Confirmed ExVivo Ex Vivo Biodistribution (%ID/g Analysis) InVivo->ExVivo Post-Imaging Harvest Data Pharmacokinetic Modeling InVivo->Data Image Reconstruction ExVivo->Data Tissue Validation

Preclinical validation workflow from probe synthesis to in vivo pharmacokinetic modeling.

Protocol A: In Vitro PTS Specificity and Competitive Uptake Assay

Causality & Logic: To prove that the probe enters the cell via the PTS rather than through passive diffusion, we manipulate the intracellular polyamine pool using α -difluoromethylornithine (DFMO). DFMO is an irreversible suicide inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis[1]. Depleting the native polyamine pool forces the cancer cell to upregulate PTS activity to survive[1]. If the probe is genuinely PTS-specific, DFMO pretreatment will significantly amplify its influx. Conversely, co-incubation with an excess of natural spermidine will competitively block the PTS receptors, crashing the probe's uptake signal to baseline.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed PC-3 cells in 24-well plates at a density of 1×105 cells/well. Incubate at 37°C, 5% CO2​ for 24 hours to allow for adhesion and logarithmic growth.

  • DFMO Pretreatment (Upregulation Control): Replace the media in the designated test wells with complete media containing 1 mM DFMO. Incubate for 48 hours to ensure complete ODC inhibition and subsequent polyamine depletion.

  • Tracer Incubation: Wash all wells twice with warm PBS to remove residual media. Add 10 kBq of radiolabeled N1-(Fluoromethyl)propane-1,3-diamine (or 50 µM of the cold fluorinated probe for NMR studies) in 500 µL of uptake buffer (HEPES-buffered saline, pH 7.4).

  • Competitive Blocking (Specificity Control): To a subset of both control and DFMO-treated wells, add 100 µM of unlabeled native spermidine exactly 15 minutes prior to the addition of the tracer.

  • Harvest & Quantification: Incubate all plates for 60 minutes at 37°C. Terminate the uptake process by washing the wells rapidly three times with ice-cold PBS. Lyse the cells using 0.1 M NaOH. Measure the radioactivity using an automated gamma counter. Normalize the raw uptake data to total cellular protein content using a standard Bradford assay.

Protocol B: In Vivo microPET/CT Imaging and Biodistribution

Causality & Logic: In vivo validation requires demonstrating that the probe's engineered metabolic stability translates to high tumor-to-background ratios. Because the fluoromethyl group prevents rapid elimination via normal polyamine metabolic patterns[3], the probe should accumulate selectively in the xenograft over time while clearing from non-target tissues. Ex vivo biodistribution acts as the ground-truth physical validation for the non-invasive PET signals.

Step-by-Step Methodology:

  • Animal Preparation: Utilize 6–8 week old male BALB/c nude mice bearing subcutaneous PC-3 xenografts (ideal tumor volume ~200 mm3 ). Fast the mice for 4 hours prior to injection to stabilize metabolic baselines and reduce dietary polyamine interference.

  • Tracer Administration: Induce anesthesia using 2% isoflurane in oxygen. Intravenously inject 5–10 MBq of the formulated tracer via the lateral tail vein.

  • microPET/CT Acquisition: Position the animal prone on the scanner bed, maintaining continuous isoflurane anesthesia and physiological monitoring (respiration and temperature). Acquire a static 15-minute PET scan at 1 hour and 2 hours post-injection, immediately followed by a CT scan for accurate anatomical co-registration.

  • Image Reconstruction: Reconstruct the acquired images using a 3D Ordered Subsets Expectation Maximization (OSEM) algorithm. Draw three-dimensional Regions of Interest (ROIs) over the tumor, muscle, and liver to calculate the Standardized Uptake Values (SUV).

  • Ex Vivo Biodistribution (Validation): Euthanize the animals at 2 hours post-injection via cervical dislocation under deep anesthesia. Rapidly excise the tumor, blood, and major organs. Weigh each tissue sample and measure the retained radioactivity in a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g) to physically validate the PET SUV data.

References

  • Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases Source: MDPI URL:[Link]

  • Chain-fluorinated polyamines as tumor markers. II. Metabolic aspects in normal tissues Source: NIH / PubMed URL:[Link]

  • Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N1-(Fluoromethyl)propane-1,3-diamine Yield Optimization

Welcome to the Advanced Synthesis Support Center. The synthesis of N1-(Fluoromethyl)propane-1,3-diamine presents a formidable chemical challenge due to the inherent instability of α-fluoroamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of N1-(Fluoromethyl)propane-1,3-diamine presents a formidable chemical challenge due to the inherent instability of α-fluoroamines. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to help you bypass decomposition pathways and optimize your experimental yield.

Mechanistic Architecture & Root Cause Analysis

To optimize the yield of this target, we must first address why it decomposes. The synthesis of anomerically biased species like α-fluoroamines[1] is notoriously difficult. The primary cause of yield loss is negative hyperconjugation [2].

In the free amine state, the nitrogen lone pair donates electron density into the adjacent C-F σ* antibonding orbital ( nN​→σC−F∗​ )[3]. This stereoelectronic effect severely weakens the carbon-fluorine bond, leading to spontaneous heterolytic cleavage, expulsion of fluoride, and the formation of a highly reactive iminium ion[4]. Because your target molecule also contains a nucleophilic primary amine at the N3 position, immediate intermolecular cross-linking occurs, resulting in intractable polymeric tars.

G A Free N1-(Fluoromethyl) propane-1,3-diamine B Negative Hyperconjugation (n_N -> σ* C-F) A->B Spontaneous F Protonation (HCl salt) or N-Protection A->F Immediate Trapping C Iminium Ion Formation (-F⁻) B->C C-F Cleavage D Intermolecular Attack by N3 Primary Amine C->D Cross-reactivity E Polymerization / Tar D->E Degradation G Stable Fluoromethyl Ammonium Salt F->G Yield Optimized

Caption: Logic tree illustrating the decomposition pathway of α-fluoroamines versus stabilization strategies.

Troubleshooting & FAQs

Q: My yield of the final product is consistently <5%, and I observe heavy polymerization. How do I stop the cross-reactivity? A: You must implement an orthogonal protection strategy. Leaving the N3 primary amine unprotected during the fluorination of N1 guarantees polymerization. Protect N3 with a bulky, electron-withdrawing group like Boc (tert-butyloxycarbonyl). Furthermore, isolating the free α-fluoroamine is nearly impossible at room temperature[1]. You must trap it as a hydrochloride salt immediately upon deprotection to protonate the nitrogen, thereby removing the lone pair responsible for negative hyperconjugation[4].

Q: I am using DAST to fluorinate the N1-hydroxymethyl precursor, but I only get elimination products and iminium hydrolysis. What is the alternative? A: Nucleophilic fluorination with DAST often fails for sensitive α-fluoroamines because the intermediate is highly prone to elimination. Instead of a free hemiaminal (N-CH₂-OH), convert the precursor to an N,O-acetal (N-CH₂-OMe). Fluorinating this methoxymethyl intermediate with a milder reagent like XtalFluor-E at cryogenic temperatures suppresses the elimination pathway and drastically improves the yield of the N-CH₂-F bond.

Q: How should I purify the fluorinated intermediate without it decomposing on the column? A: Standard silica gel is inherently acidic and will catalyze the heterolysis of the C-F bond[1]. Avoid normal-phase silica chromatography entirely. Instead, use neutral Alumina (Activity III) or perform reverse-phase HPLC with strictly neutral buffers (e.g., ammonium acetate).

Quantitative Strategy Comparison

To maximize your yield, selecting the correct precursor and fluorinating agent is critical. The table below summarizes the optimization data for forming the N1-fluoromethyl bond.

Precursor StateFluorinating AgentTemperatureTypical YieldPrimary Byproduct
N-Hydroxymethyl (-CH₂OH)DAST, DCM-78 °C to RT< 10%Iminium hydrolysis / Tars
N-Hydroxymethyl (-CH₂OH)Deoxo-Fluor, DCM-78 °C35 - 45%Hydrolysis products
N-Methoxymethyl (-CH₂OMe) XtalFluor-E, DCM -78 °C to -20 °C 65 - 75% Minor defluorination

Validated Experimental Protocol

This self-validating protocol utilizes the optimized N-methoxymethyl/XtalFluor-E route to prevent decomposition and cross-reactivity.

Step 1: Orthogonal N3-Protection

  • Dissolve propane-1,3-diamine (1.0 eq) in DCM at 0 °C.

  • Add a solution of Boc₂O (0.9 eq) dropwise to statistically favor mono-protection.

  • Validation: Perform TLC (Ninhydrin stain). The desired N3-Boc-propane-1,3-diamine will appear as a distinct spot, while unreacted diamine remains at the baseline. Purify via basic aqueous extraction.

Step 2: N,O-Acetal Formation

  • Dissolve the N3-Boc intermediate in methanol.

  • Add aqueous formaldehyde (37%, 1.1 eq) and potassium carbonate. Stir for 2 hours at room temperature.

  • Validation: ¹H NMR of the crude mixture should show a new singlet at ~4.2 ppm corresponding to the N-CH₂-O protons.

Step 3: Nucleophilic Fluorination

  • Dissolve the N,O-acetal in anhydrous DCM under Argon and cool to -78 °C.

  • Add XtalFluor-E (1.5 eq) and Et₃N·3HF (2.0 eq). Stir for 1 hour, then slowly warm to -20 °C.

  • Quench with cold saturated NaHCO₃. Extract with DCM.

  • Validation: ¹⁹F NMR of the organic layer must show a characteristic triplet (or doublet of triplets) between -140 to -160 ppm, confirming the intact -CH₂F group. Purify using neutral Alumina.

Step 4: Deprotection & Salt Trapping (Critical Step)

  • Dissolve the purified intermediate in anhydrous dioxane and cool strictly to 0 °C.

  • Add 4M HCl in dioxane dropwise. Stir for 30 minutes. The product will precipitate as a stable dihydrochloride salt.

  • Filter the precipitate and wash with cold diethyl ether.

  • Validation: The absence of the Boc group in ¹H NMR and the retention of the ¹⁹F NMR signal confirms the successful synthesis of the stabilized N1-(Fluoromethyl)propane-1,3-diamine dihydrochloride.

Workflow Step1 Step 1: N3-Protection (Boc2O, DCM) Step2 Step 2: N,O-Acetal Formation (CH2O, MeOH) Step1->Step2 Step3 Step 3: Nucleophilic Fluorination (XtalFluor-E, -78°C) Step2->Step3 Step4 Step 4: Purification (Neutral Alumina) Step3->Step4 Step5 Step 5: Deprotection & Salt Trapping (HCl/Dioxane, 0°C) Step4->Step5

Caption: Step-by-step experimental workflow for the stabilized synthesis of the target diamine.

References

  • Negative hyperconjugation - Grokipedia Source: grokipedia.com URL:3

  • negative hyper-conjugation (NT07081) - The IUPAC Compendium of Chemical Terminology Source: iupac.org URL:2

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Chemical Reviews Source: acs.org URL:4

  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - Chemical Science Source: rsc.org URL:5

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species (Alternative Link) | Chemical Reviews Source: acs.org URL:1

Sources

Optimization

Technical Support Center: Addressing N1-(Fluoromethyl)propane-1,3-diamine "Solubility" Issues

Welcome to the Advanced Applications Support Center. As researchers transition to working with fluorinated aliphatic amines, we frequently receive reports of N1-(Fluoromethyl)propane-1,3-diamine "crashing out" or failing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers transition to working with fluorinated aliphatic amines, we frequently receive reports of N1-(Fluoromethyl)propane-1,3-diamine "crashing out" or failing to dissolve in standard assay buffers.

As a Senior Application Scientist, I must clarify a critical misconception: This is rarely a thermodynamic solubility issue; it is a kinetic stability issue.

This guide will deconstruct the chemical causality behind these observations and provide self-validating protocols to ensure the integrity of your experiments.

Part 1: The Illusion of Insolubility (Mechanistic Causality)

The Problem: You attempt to dissolve the free base of N1-(Fluoromethyl)propane-1,3-diamine in an aqueous buffer or protic solvent, and an insoluble white suspension immediately forms.

The Causality: The strongly electronegative fluorine atom creates a highly polarized C-F bond, but the true culprit is the adjacent secondary amine. N-fluoromethyl compounds are inherently unstable in their free base form[1]. The nitrogen lone pair actively participates in the spontaneous expulsion of the fluoride ion, generating a highly reactive imine intermediate.

When this imine is exposed to even trace amounts of water, it rapidly hydrolyzes into propane-1,3-diamine and formaldehyde. The liberated formaldehyde immediately reacts with the primary and secondary amines of the remaining intact molecules, cross-linking them to form an insoluble aminal/hemiaminal polymeric precipitate. The cloudy suspension you observe is not undissolved starting material—it is a degraded polymer.

DegradationPathway Salt Stable Ammonium Salt (Protonated) FreeBase N1-(Fluoromethyl)propane -1,3-diamine (Free Base) Salt->FreeBase Deprotonation (Basic pH) Imine Imine Intermediate [R-N=CH2] + HF FreeBase->Imine Spontaneous HF Elimination Hydrolysis Propane-1,3-diamine + Formaldehyde Imine->Hydrolysis Trace H2O Polymer Insoluble Polymeric Precipitate Hydrolysis->Polymer Cross-linking

Degradation pathway of N1-(Fluoromethyl)propane-1,3-diamine leading to insoluble precipitates.

Part 2: Quantitative Stability Data

To successfully handle this compound, you must respect the kinetic fragility of monofluoromethyl reagents[2]. The only way to bypass the degradation pathway is to sequester the nitrogen lone pair. By converting the compound to a protonated ammonium salt, you eliminate the lone pair's ability to assist in defluorination, rendering N-CH2F ammonium salts highly stable[3].

Table 1: Stability and Solubility Metrics by Solvent and Form

Solvent SystemMax Water ContentFree Base Half-Life (25°C)Salt Form Half-Life (25°C)Primary Failure Mode
Aqueous Buffer (pH 7.4) N/A< 2 minutes> 48 hoursRapid hydrolysis & polymerization
Methanol / Ethanol < 0.1%< 5 minutes> 24 hoursSolvolysis to hemiaminals
Anhydrous DMSO < 50 ppm~ 4 hours> 7 daysTrace moisture degradation
Anhydrous Acetonitrile < 10 ppm~ 12 hoursInsolubleThermodynamic insolubility of salt
Part 3: Self-Validating Experimental Protocols

Every experimental workflow involving this compound must contain built-in validation checks to ensure you are testing the intact molecule, not its polymeric ghost.

Protocol A: In Situ Generation of the Bis-Hydrochloride Salt (For Aqueous Assays)

Use this protocol to prepare stable material for in vitro biological assays requiring aqueous buffers.

  • Preparation: Dissolve 100 mg of N1-(Fluoromethyl)propane-1,3-diamine free base in 5 mL of strictly anhydrous diethyl ether in a flame-dried flask at -20°C under an argon atmosphere.

  • Protonation: Slowly add 2.2 equivalents of anhydrous 4M HCl in dioxane dropwise while stirring vigorously. A white precipitate will form immediately.

  • Isolation: Collect the bis-hydrochloride salt via vacuum filtration under a continuous stream of dry nitrogen to prevent atmospheric moisture condensation.

  • Drying: Dry the powder under high vacuum (0.1 mbar) for 4 hours. Store at -80°C in a desiccator.

  • System Validation Check: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. A successful protocol yields a crystal-clear solution instantly. If the solution exhibits any turbidity, the protonation was incomplete, the free base has polymerized, and the batch must be discarded.

Protocol B: Anhydrous Solubilization (For Organic/Free Base Assays)

Use this protocol only if your assay strictly requires the unprotonated free base.

  • Solvent Prep: Purge a sealed vial of anhydrous, amine-free DMSO (certified water content < 50 ppm) with argon for 10 minutes.

  • Equilibration: Allow the sealed vial of the free base compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. Skipping this step causes atmospheric condensation and instant degradation.

  • Solubilization: Inject the anhydrous DMSO directly into the compound vial via a gas-tight syringe to achieve your desired stock concentration (e.g., 10 mM).

  • System Validation Check: The stock solution must remain optically transparent. If a faint opalescence or haze develops within 15 minutes, the solvent's anhydrous integrity was compromised. This visual cue validates that the stock is degraded and must not be used for downstream screening.

Part 4: Troubleshooting FAQs

Q: Can I recover the compound once it has precipitated in my aqueous buffer? A: No. The formation of the aminal polymer via formaldehyde cross-linking is a covalent, irreversible process under standard biological conditions. You must start over with fresh material using Protocol A.

Q: My DMSO stock solution of the free base turned slightly hazy after a few days at -20°C. Is it still good? A: No. Freezing DMSO can sometimes cause localized concentration of trace water. The haze indicates that moisture has initiated the HF-elimination cascade. Free base stock solutions should be made fresh immediately before use and never stored.

Q: Does the fluoromethyl group affect the pKa of the adjacent amine? A: Yes. The strongly electron-withdrawing nature of the fluorine atom significantly lowers the pKa of the adjacent secondary amine compared to a standard methyl group. This means it requires a slightly lower pH to remain fully protonated (and thus stable) in aqueous solutions. Ensure your assay buffers are kept at or below pH 7.4.

References[1] Title: Radiosynthesis of [18F]fluorophenyl-L-amino acids by isotopic exchange on carbonyl-activated precursors

Source: uni-koeln.de URL: 3] Title: Marco Reichel aus München, Deutschland 2020 (Dissertation) Source: uni-muenchen.de URL: 2] Title: Modern Strategies in Organofluorine Chemistry Source: thieme-connect.de URL:

Sources

Troubleshooting

Troubleshooting N1-(Fluoromethyl)propane-1,3-diamine in biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and analytical challenges associated with using N1-(Fluoromethyl)propane-1,3-diami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex biochemical and analytical challenges associated with using N1-(Fluoromethyl)propane-1,3-diamine —a specialized fluorinated polyamine analog—in your assays.

Fluorinated polyamines are powerful tools for tracking metabolic flux, probing polyamine transporters (like ATP13A2/3), and functioning as mechanism-based enzyme inhibitors. However, the highly electronegative fluorine atom alters the molecule's pKa, hydrophobicity, and aqueous stability. This guide moves beyond basic troubleshooting; it explains the causality behind assay failures and provides self-validating protocols to ensure your data is robust and reproducible.

Section 1: HPLC & LC-MS/MS Quantification (Metabolic Flux)

Q: I am unable to resolve N1-(Fluoromethyl)propane-1,3-diamine from endogenous putrescine or 1,3-diaminopropane during HPLC analysis. Why is this happening?

The Causality: Fluorinated polyamine analogs possess altered electron density due to the highly electronegative fluorine atom. While this shifts their pKa slightly, their overall hydrophobicity remains very similar to endogenous polyamines. In reverse-phase HPLC, fluorinated analogs typically elute just ahead (approximately 1 minute earlier) of their respective natural polyamines[1]. If your mobile phase gradient is too steep, this subtle difference is lost, resulting in co-elution.

The Solution: Utilize a shallow acetonitrile/sodium acetate gradient. More importantly, employ pre-column derivatization (e.g., dansyl chloride) to increase the overall hydrophobicity and retention time. This allows the column more theoretical plates to resolve the fluorinated species from the endogenous pool[1].

Table 1: Chromatographic & Assay Behavior of Polyamines vs. Fluorinated Analogs

Compound ClassHPLC Retention Time ShiftATP13A2/3 Transport AffinityEnzymatic Assay Compatibility
Endogenous Polyamines Baseline (Reference)High (SPM > SPD > PUT)High (Generates H₂O₂)
N1-(Fluoromethyl) Analogs ~ -1.0 min (Elutes earlier)Moderate to HighLow (Acts as an inhibitor)
Fluorescent Conjugates Highly variable based on tagIsoform specificN/A
Self-Validating Protocol: Pre-Column Dansylation & Extraction

This protocol includes an internal standard (1,7-diaminoheptane) to create a self-validating system. If the internal standard recovery drops below 80%, you immediately know your extraction or derivatization failed, preventing false negatives.

  • Lysis: Harvest cells and lyse in 0.6 M Perchloric Acid (PCA) to precipitate proteins.

  • Internal Control Spike: Add 10 µM 1,7-Diaminoheptane to the lysate. (Validation check: The final peak area of this standard must remain consistent within ±15% across all samples).

  • Clarification: Centrifuge at 10,000 × g for 10 min at 4°C. Transfer 50 µL of the supernatant to a new tube.

  • Alkalinization: Add 100 µL saturated Sodium Carbonate. Critical Step: Dansylation requires an unprotonated amine. The pH must be > 9.5.

  • Derivatization: Add 100 µL Dansyl Chloride (10 mg/mL in acetone). Incubate at 60°C for 1 hour in the dark.

  • Quenching: Add 50 µL Proline (100 mg/mL) to quench unreacted Dansyl Chloride. Incubate 15 min at room temperature.

  • Extraction: Extract derivatized polyamines with 500 µL Toluene. Vortex vigorously and centrifuge.

  • Reconstitution: Evaporate the organic layer under nitrogen and reconstitute in 100 µL Acetonitrile for LC-MS/MS or HPLC-UV analysis.

Workflow Step1 1. Cell Lysis (0.6 M Perchloric Acid) Step2 2. Centrifugation (10,000 x g, 4°C) Step1->Step2 Step3 3. Add Internal Std (1,7-Diaminoheptane) Step2->Step3 Step4 4. Dansyl Chloride Derivatization (60°C, 1h) Step3->Step4 Step5 5. Toluene Extraction & Reconstitution Step4->Step5 Step6 6. LC-MS/MS or HPLC-UV Analysis Step5->Step6

Caption: Step-by-step derivatization workflow for the quantification of intracellular fluorinated polyamines.

Section 2: Cellular Uptake & Transport Assays

Q: My cells show negligible uptake of the fluorinated analog, even at high micromolar concentrations. Is the molecule impermeable?

The Causality: Mammalian cells utilize specific polyamine transport systems (such as ATP13A2 and ATP13A3) to internalize polyamines and their analogs[2]. Standard culture media supplemented with 10% Fetal Bovine Serum (FBS) contains high levels of biogenic polyamines (putrescine, spermidine, spermine) and amine oxidases. These endogenous polyamines competitively bind the transporters, outcompeting your fluorinated analog[2].

The Solution: Perform the uptake pulse in serum-free media or media supplemented with dialyzed FBS. Additionally, add 1 mM aminoguanidine to the media to inhibit extracellular serum amine oxidases that may degrade the analog before it can be transported.

LogicTree Start Issue: Low Analog Signal in Intracellular Assay Check1 Check Serum in Media Start->Check1 Path1 Standard FBS (High Polyamines) Check1->Path1 Path2 Dialyzed FBS Check1->Path2 Fix1 Action: Switch to Dialyzed FBS Path1->Fix1 Competition Check2 Check Derivatization pH Path2->Check2 Uptake Normal Path3 pH < 9.0 Check2->Path3 Fix2 Action: Adjust Buffer to pH 9.5 - 10.0 Path3->Fix2 Poor Dansylation

Caption: Troubleshooting logic tree for resolving low signal-to-noise ratios in polyamine uptake assays.

Section 3: Enzyme Inhibition & Biochemical Assays

Q: Can I use a standard commercial total polyamine assay kit to quantify the enzymatic processing of this analog?

The Causality: Commercial kits rely on a selective enzyme mix (typically polyamine oxidases) that generates hydrogen peroxide upon oxidizing the polyamine, which then reacts with a fluorometric probe[3]. Because the N1-fluoromethyl group alters the steric and electronic environment of the primary amine, it acts as a poor substrate or even a mechanism-based suicide inhibitor of the kit's enzymes.

The Solution: Do not rely on enzymatic kits for fluorinated analogs. You must use the LC-MS/MS or HPLC chemical derivatization method outlined in Section 1 to track metabolic flux and analog processing[4].

Q: Why does the IC50 of N1-(Fluoromethyl)propane-1,3-diamine shift drastically when pre-incubated in assay buffer?

The Causality: Fluoromethylamines can undergo spontaneous defluorination in aqueous environments, especially at slightly alkaline physiological pH. This leads to the formation of reactive iminium species and subsequent hydrolysis to formaldehyde and the corresponding unmodified diamine. This degradation drastically reduces the active inhibitor concentration in your well.

The Solution: Prepare stock solutions in anhydrous DMSO. Only dilute the compound into aqueous assay buffers immediately before adding it to the enzyme or cell culture. Always include a vehicle control to account for DMSO-induced background effects.

Pathway ODC Ornithine Decarboxylase Put Putrescine (Endogenous) ODC->Put Biosynthesis Spd Spermidine Put->Spd Spd Synthase Analog N1-(Fluoromethyl)propane -1,3-diamine Transporter Polyamine Transporter (ATP13A2/3) Analog->Transporter Cellular Uptake Metabolite Fluorinated Metabolites Transporter->Metabolite Intracellular Processing Metabolite->Spd Competitive Inhibition

Caption: Polyamine metabolic pathway and the integration of fluorinated analogs via cellular transporters.

References

  • Source: nih.
  • Source: kuleuven.
  • FIGURE 3. Representative chromatogram of fluorotagged polyamines. A,...
  • Total Polyamine Assay Kit (MAK349)

Sources

Optimization

Identifying and minimizing off-target effects of N1-(Fluoromethyl)propane-1,3-diamine

Welcome to the official Technical Support Center for N1-(Fluoromethyl)propane-1,3-diamine (N1-FMPD). This knowledge base is designed for researchers, application scientists, and drug development professionals utilizing N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official Technical Support Center for N1-(Fluoromethyl)propane-1,3-diamine (N1-FMPD). This knowledge base is designed for researchers, application scientists, and drug development professionals utilizing N1-FMPD in polyamine metabolic targeting, transport assays, and structural biology.

Below, you will find an in-depth mechanistic breakdown of N1-FMPD behavior, self-validating troubleshooting protocols, and a targeted FAQ section to help you identify and minimize off-target experimental artifacts.

Part 1: Mechanistic Insight into N1-FMPD Off-Target Activity

N1-FMPD is a synthetic, fluorinated diamine designed to act as a structural analog of naturally occurring polyamines (like putrescine and spermidine). While intended to serve as a mechanism-based inhibitor of polyamine biosynthetic enzymes (e.g., Ornithine Decarboxylase) or as a stable transport probe, the inclusion of the fluoromethyl group introduces unique biochemical liabilities[1].

The Causality of Off-Target Effects: The high electronegativity of the fluorine atom profoundly alters the local electron density of the molecule, lowering the pKa of the proximal N1 amine[1]. This physicochemical shift drives three primary off-target mechanisms:

  • Promiscuous Transport via P5B-type ATPases: Mammalian polyamine uptake is heavily mediated by the endosomal transporters ATP13A2 and ATP13A3[2]. The altered charge distribution of N1-FMPD allows it to competitively hijack these transporters, leading to hyper-accumulation in cell lines with upregulated polyamine transport systems (PTS), independent of actual metabolic demand[2][3].

  • Premature Oxidation and ROS Generation: Polyamine analogs are highly susceptible to off-target catabolism by intracellular spermine oxidase (SMOX), polyamine oxidase (PAOX), and serum amine oxidases[4]. The oxidation of the fluorinated amine generates toxic bursts of hydrogen peroxide ( H2​O2​ ) and highly reactive aldehydes (e.g., 3-aminopropanal). This triggers acute oxidative stress and apoptosis, masking any true on-target enzyme inhibition[4].

  • Mitochondrial Trapping: Due to its polycationic nature at physiological pH, excess intracellular N1-FMPD can bypass endosomal routing and accumulate in the negatively charged mitochondrial matrix, acting as a chemical uncoupler and causing rapid membrane depolarization ( ΔΨm​ loss)[4].

G N1 N1-FMPD (Extracellular) Transporter ATP13A2 / ATP13A3 (Polyamine Transport) N1->Transporter Cellular Uptake Intracellular Intracellular N1-FMPD Pool Transporter->Intracellular OnTarget On-Target: Enzyme Inhibition (e.g., ODC/SSAT) Intracellular->OnTarget Desired Pathway OffTarget1 Off-Target 1: SMOX / PAOX Oxidation Intracellular->OffTarget1 Promiscuous Binding OffTarget2 Off-Target 2: Mitochondrial Trapping Intracellular->OffTarget2 Polycationic Gradient ROS ROS & Toxic Aldehydes (Apoptosis) OffTarget1->ROS Oxidative Stress Depolarization Membrane Depolarization (ΔΨm Loss) OffTarget2->Depolarization Toxicity

Metabolic routing of N1-FMPD highlighting on-target inhibition vs. off-target toxicity pathways.

Part 2: Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, every assay utilizing N1-FMPD must be treated as a self-validating system. The following protocols are designed to isolate and mitigate specific off-target variables.

Protocol A: Isolating SMOX-Mediated ROS Generation

Purpose: To determine if observed cytotoxicity is due to on-target polyamine depletion or off-target oxidation by SMOX/PAOX. Causality: Co-treatment with a selective polyamine oxidase inhibitor (MDL 72527) will rescue cell viability if the toxicity is driven by off-target ROS generation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Allow 24 hours for adherence.

  • Inhibitor Pre-treatment: Aspirate media. Add fresh media containing 50 µM MDL 72527 to the "Rescue" cohort. Add vehicle (DMSO) to the "Control" cohort. Incubate for 2 hours at 37°C.

  • N1-FMPD Dosing: Add N1-FMPD in a dose-response gradient (1 µM to 50 µM) to both cohorts. Incubate for 12 hours.

  • ROS Labeling: Wash cells once with PBS. Add 10 µM H2DCFDA (a fluorescent ROS indicator) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Quantification: Read fluorescence using a microplate reader (Ex/Em: 495/529 nm).

  • Validation Check: If the MDL 72527 cohort shows a >40% reduction in fluorescence compared to the vehicle cohort, your cells are actively metabolizing N1-FMPD into toxic byproducts. Mitigation: Maintain MDL 72527 in your culture media during long-term N1-FMPD assays.

Protocol B: Mitigating Promiscuous ATP13A2/ATP13A3 Uptake

Purpose: To prevent hyper-accumulation of N1-FMPD and isolate its intracellular target kinetics. Causality: Because N1-FMPD competes with native polyamines for endosomal transport via ATP13A3[2][3], saturating the transporters with native putrescine establishes a competitive baseline, preventing the fluorinated analog from flooding the cytosol.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard culture media. For the "Competition" cohort, supplement the media with 100 µM native putrescine.

  • Compound Administration: Administer your working concentration of N1-FMPD (e.g., 10 µM) to both the standard and competition cohorts.

  • Incubation & Harvesting: Incubate for 24 hours. Wash cells extensively (3x with cold PBS) to remove extracellular amines. Lyse cells using 0.1M HCl.

  • LC-MS/MS Quantification: Deproteinize lysates with 10% trichloroacetic acid (TCA) and analyze the supernatant via LC-MS/MS to quantify the intracellular N1-FMPD pool.

  • Validation Check: If the intracellular concentration of N1-FMPD in the standard cohort is exponentially higher than the competition cohort, your cells are hyper-importing the compound. Mitigation: Lower the N1-FMPD dose by 10-fold or utilize an ATP13A3 knockout cell line as a negative control.

Part 3: Data Presentation: Quantitative Markers of Off-Target Effects

Use the following table to benchmark your experimental data and quickly identify which off-target mechanism is corrupting your assay.

Off-Target MechanismPrimary Biomarker / AssayThreshold for ConcernRecommended Mitigation Strategy
Serum Amine Oxidase Degradation Cell viability loss within <12 hours>20% cell death prior to 24hSwitch to heat-inactivated FBS or add 1 mM Aminoguanidine to media.
SMOX/PAOX Oxidation Intracellular ROS (H2DCFDA fluorescence)>2-fold increase over vehicle controlCo-treat with 50 µM MDL 72527 to block intracellular oxidation.
Mitochondrial Trapping Membrane Potential ( ΔΨm​ ) via JC-1 DyeRed/Green fluorescence ratio drops by >30%Reduce N1-FMPD concentration; assess at earlier timepoints (<6h).
Promiscuous Transport Intracellular N1-FMPD via LC-MS/MSIntracellular pool exceeds 500 pmol/mg proteinCo-incubate with native putrescine to competitively limit uptake.

Part 4: Frequently Asked Questions (FAQs)

Q1: My cells show rapid apoptosis within 12 hours of N1-FMPD treatment, well before polyamine depletion should phenotypically occur. Why? A: This is a classic hallmark of acute off-target aldehyde toxicity. When N1-FMPD is prematurely oxidized by bovine serum amine oxidases present in standard Fetal Bovine Serum (FBS), it rapidly generates hydrogen peroxide and toxic aldehydes in the extracellular space[4]. Solution: You must use heat-inactivated FBS or supplement your media with 1 mM aminoguanidine (a potent serum oxidase inhibitor) to protect the fluoromethyl group from premature cleavage.

Q2: How can I definitively distinguish between on-target enzyme inhibition and off-target mitochondrial toxicity? A: The key is the timeline of the phenotypic response. True on-target polyamine depletion (e.g., via ODC inhibition) is a slow process; existing intracellular polyamine pools take 48 to 72 hours to deplete sufficiently to halt the cell cycle[4]. Conversely, mitochondrial trapping causes immediate depolarization. Measure the mitochondrial membrane potential using TMRE or JC-1 dyes at the 4-hour mark. If depolarization is present, the compound is acting as an off-target uncoupler.

Q3: Why does the efficacy of N1-FMPD vary so drastically between my wild-type and drug-resistant cell lines? A: Efficacy is heavily dependent on the basal expression of the polyamine transport system (PTS). Many drug-resistant or highly proliferative cancer cell lines upregulate ATP13A3 to fuel their metabolic demand[2][3]. These cell lines will hyper-accumulate N1-FMPD, exacerbating both on-target and off-target effects. We recommend profiling the baseline ATP13A2/ATP13A3 expression of your cell lines via Western blot before establishing your N1-FMPD dosing curve.

References

  • Novel green fluorescent polyamines to analyze ATP13A2 and ATP13A3 activity in the mammalian polyamine transport system. bioRxiv. [Link]

  • Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy. Medical Sciences. [Link]

  • Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal. [Link]

  • Fluorine-containing polyamines: biochemistry and potential applications. Advances in Experimental Medicine and Biology. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N1-(Fluoromethyl)propane-1,3-diamine Derivatization

Welcome to the Application Scientist Support Portal. Working with fluoromethylamines presents unique synthetic challenges due to the intrinsic instability of the α-fluoroamine motif.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Working with fluoromethylamines presents unique synthetic challenges due to the intrinsic instability of the α-fluoroamine motif. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully derivatize N1-(Fluoromethyl)propane-1,3-diamine without compromising its structural integrity.

Mechanistic Troubleshooting & FAQs

Q1: Why does the N1-(fluoromethyl) group degrade so rapidly during standard aqueous workups? A1: The degradation is driven by the nitrogen atom's lone pair. In a process analogous to an E1cB elimination, the lone pair provides anchimeric assistance to expel the highly electronegative fluoride ion, generating a highly reactive iminium intermediate. When exposed to aqueous media (especially at pH > 7), water rapidly attacks this iminium ion to form a hemiaminal, which irreversibly collapses into formaldehyde and the des-fluoro primary amine .

Q2: How can I stabilize the fluoromethyl group for downstream synthesis or long-term storage? A2: You must electronically disengage the nitrogen lone pair. Masking the N1-amine as an amide, carbamate, or sulfonamide delocalizes the lone pair electron density into the adjacent π-system. This drastically increases the activation energy required for fluoride expulsion, rendering the C-F bond chemically stable even in aqueous and physiological conditions . Alternatively, maintaining the compound as a protonated salt (e.g., HCl salt at pH < 2) ties up the lone pair, preventing degradation.

Q3: How do I achieve regioselective derivatization of the N3 primary amine while leaving the N1 secondary amine intact? A3: Success relies on exploiting both steric and electronic differentiation. The N1 secondary amine is significantly less nucleophilic than the N3 primary amine due to the strong electron-withdrawing inductive effect (-I) of the adjacent fluoromethyl group. By using strictly anhydrous conditions, low temperatures (-78 °C), and a sterically bulky electrophile (such as Boc₂O), you can kinetically trap the N3 amine. Aqueous environments must be strictly avoided until N1 is subsequently stabilized .

Quantitative Stability Profile

To design a successful derivatization workflow, you must understand the operational boundaries of your substrate. The following table summarizes the stability of the N1-(Fluoromethyl)amine motif under various conditions.

Compound StateEnvironmental ConditionObserved Stability (Half-Life / Degradation)Mechanistic Causality
Free Amine (Unprotected)Aqueous Buffer (pH 7.4, 50 °C)< 1 hour (60–90% degradation in 7 days)Nitrogen lone pair expels F⁻, forming an iminium ion that rapidly hydrolyzes.
Free Amine (Unprotected)Anhydrous DCM (25 °C)Moderate (Stable for 12–24 hours)Lack of nucleophilic water prevents the irreversible hydrolysis of the transient iminium species.
Protonated Salt (HCl)Aqueous Acid (pH < 2.0)High (> 95% intact after 7 days)Protonation of the nitrogen lone pair eliminates its ability to assist in fluoride expulsion.
N-Acylated (Amide/Boc)Aqueous Buffer (pH 7.4, 50 °C)Excellent (No significant degradation)Delocalization of the nitrogen lone pair into the carbonyl π-system stabilizes the C-F bond.

Visual Workflows and Pathways

Pathway A N1-(Fluoromethyl)amine [Active Lone Pair] B Iminium Ion Intermediate [+ F⁻ Leaving Group] A->B Intramolecular F⁻ expulsion E N-Acyl Derivative [Lone Pair Delocalized] A->E Acylation (Stabilization) C Hemiaminal Intermediate [Aqueous Attack] B->C H₂O nucleophilic attack D Degradation Products: Formaldehyde + Amine C->D Spontaneous collapse

Fig 1. Mechanistic pathway of fluoromethylamine degradation vs. stabilization via acylation.

Workflow Start N1-(Fluoromethyl)propane-1,3-diamine Step1 Anhydrous Conditions (Dry DCM, Argon, -78°C) Start->Step1 Decision Selectivity Goal Regioselective N3 Global N1,N3 Step1->Decision Regio Add 1.0 eq Bulky Electrophile (e.g., Boc2O) + DIPEA Decision->Regio Kinetic Control Global Global Decision->Global Thermodynamic Workup1 Anhydrous Quench (Avoid H2O to protect N1) Regio->Workup1 Workup2 Standard Aqueous Workup (N1 is now stable) Global->Workup2

Fig 2. Divergent experimental workflow for regioselective vs. global derivatization.

Self-Validating Experimental Protocols

Protocol A: Regioselective N3-Protection (Kinetic Control)

Objective: Selectively protect the primary amine (N3) while leaving the sensitive N1-fluoromethylamine intact for immediate downstream coupling. Causality Focus: Low temperature and steric bulk maximize the nucleophilic difference between N3 and N1. Complete exclusion of water prevents iminium hydrolysis.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve N1-(Fluoromethyl)propane-1,3-diamine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Lowering thermal energy prevents the less reactive N1 amine from overcoming the activation barrier for nucleophilic attack.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.05 mmol) dropwise.

  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 mmol) in 2 mL anhydrous DCM. Add this solution dropwise over 30 minutes via syringe pump.

  • Reaction & Quench: Stir for 2 hours at -78 °C. Quench the reaction by adding anhydrous methanol (1 mL) at -78 °C. Do not use an aqueous quench.

  • Self-Validation Step: Remove a 0.1 mL aliquot, evaporate under N₂, and dissolve in CDCl₃. Perform a quick ¹H-NMR. You should observe a distinct doublet around ~5.0-5.5 ppm (indicative of the intact -CH₂F group) and a singlet at ~1.4 ppm (Boc group). If the doublet is missing, moisture breached the system.

  • Purification: Concentrate under reduced pressure. Purify via silica gel chromatography using an anhydrous eluent (e.g., 90:10:1 DCM/MeOH/Triethylamine). Causality: Triethylamine prevents the acidic silica from protonating the amines, which causes streaking and degradation.

Protocol B: Global N1,N3-Stabilization (Thermodynamic Control)

Objective: Fully mask both amines to create a highly stable, bench-ready intermediate. Causality Focus: Utilizing excess reagents and a nucleophilic catalyst (pyridine) to force the less reactive N1 amine to acylate, permanently disabling its lone pair.

  • Preparation: Dissolve the diamine (1.0 mmol) in anhydrous DCM (10 mL) under Argon and cool to 0 °C.

  • Base Addition: Add anhydrous Pyridine (3.0 mmol). Causality: Pyridine acts as an acid scavenger and nucleophilic catalyst without being basic enough to trigger E2 elimination of the fluoromethyl group.

  • Acylation: Add the desired acyl chloride (e.g., Acetyl chloride, 2.5 mmol) dropwise.

  • Warming: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Step (Aqueous Tolerance): Because the N1 nitrogen is now an amide, the lone pair is delocalized. You can safely validate this by adding 1 mL of water to the reaction mixture and stirring for 10 minutes. The compound will not degrade.

  • Workup: Dilute with DCM (20 mL), wash with saturated aqueous NaHCO₃ (2 x 15 mL), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

References

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters[Link]

  • Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines Angewandte Chemie International Edition[Link]

  • Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines Organic Letters[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation: The Case of N1-(Fluoromethyl)propane-1,3-diamine, a Novel ODC Inhibitor

Introduction: From Benchtop Potency to Clinical Promise In the landscape of targeted drug discovery, particularly in oncology, the polyamine biosynthesis pathway represents a validated and compelling target. Polyamines,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Benchtop Potency to Clinical Promise

In the landscape of targeted drug discovery, particularly in oncology, the polyamine biosynthesis pathway represents a validated and compelling target. Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in cell proliferation, differentiation, and apoptosis. Their levels are frequently elevated in cancer cells, making the enzymes in their synthetic pathway attractive targets for therapeutic intervention.[1][2] The rate-limiting enzyme in this pathway is Ornithine Decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine.[3][4]

N1-(Fluoromethyl)propane-1,3-diamine is a novel, structurally distinct small molecule designed as a potent inhibitor of ODC. Its design incorporates features intended to enhance binding affinity and specificity over established inhibitors like α-difluoromethylornithine (DFMO).[5][6] However, potent activity in a test tube (in vitro) is merely the first step of a long journey. The true measure of a drug candidate is its performance in a complex biological system (in vivo).

This guide provides an in-depth comparison of the in vitro and in vivo evaluation of N1-(Fluoromethyl)propane-1,3-diamine. We will dissect the experimental methodologies, present and interpret comparative data, and explore the critical concept of In Vitro-In Vivo Correlation (IVIVC). Our objective is to illuminate the scientific reasoning behind the experimental choices and to provide a robust framework for researchers navigating the challenging but crucial transition from benchtop to preclinical development.

Part 1: In Vitro Characterization: Defining Potency at the Molecular and Cellular Level

The initial phase of characterization aims to answer two fundamental questions: Does the compound engage its intended target? And does this engagement translate to a functional effect in a cellular context?

The Scientific Rationale

We employ a two-tiered approach. First, a biochemical assay using purified ODC enzyme isolates the interaction between the inhibitor and its target, providing a direct measure of inhibitory potency (IC50). This is the cleanest assessment of target engagement. Second, a cell-based assay measures the compound's effect on cancer cell proliferation (GI50). This assay is more biologically relevant, as it accounts for the compound's ability to cross the cell membrane and engage the target within the complex intracellular environment. Comparing the biochemical IC50 to the cellular GI50 gives us our first hint of potential liabilities like poor cell permeability.

Experimental Protocol 1: In Vitro ODC Enzyme Inhibition Assay

This protocol is adapted from established radiochemical methods, which are considered the gold standard for measuring ODC activity due to their high sensitivity and direct measurement of the enzymatic reaction product.[3][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N1-(Fluoromethyl)propane-1,3-diamine against purified human ODC.

Methodology:

  • Enzyme Preparation: Recombinant human ODC enzyme is purified and diluted to a working concentration of 40 nM in an assay buffer (25 mM Tris, 0.1 mM EDTA, pH 7.5).

  • Inhibitor Preparation: A 10 mM stock solution of N1-(Fluoromethyl)propane-1,3-diamine in DMSO is prepared and serially diluted to create a range of concentrations (e.g., 0.1 nM to 10 µM). DFMO is used as a positive control.

  • Incubation: 10 µL of each inhibitor dilution is pre-incubated with 90 µL of the ODC enzyme solution for 30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 100 µL of a reaction mix containing 6.25 mM Tris HCl (pH 7.5), 50 µM pyridoxal-5-phosphate (PLP, the essential cofactor for ODC), 1.56 mM DTT, 100 µM L-ornithine, and 0.1 µCi of [1-¹⁴C]-L-ornithine.[6]

  • CO₂ Capture: The reaction is carried out in a sealed vial with a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

  • Reaction Quenching: After 60 minutes at 37°C, the reaction is stopped by injecting 200 µL of 2 M citric acid into the main vial, which releases the radiolabeled ¹⁴CO₂ produced from the decarboxylation of [1-¹⁴C]-L-ornithine.

  • Quantification: The vials are incubated for another hour to ensure complete trapping of the ¹⁴CO₂. The filter paper is then removed and placed in a scintillation vial with a scintillation cocktail. The amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The disintegrations per minute (DPM) are converted to the rate of reaction. The percentage of inhibition at each concentration is calculated relative to a DMSO vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Experimental Protocol 2: Cell-Based Antiproliferative Assay

Objective: To determine the half-maximal growth inhibition concentration (GI50) in a human neuroblastoma cell line (e.g., SK-N-BE(2)), where ODC is a known therapeutic target.[7]

Methodology:

  • Cell Culture: SK-N-BE(2) cells are cultured in appropriate media and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of N1-(Fluoromethyl)propane-1,3-diamine or DFMO (e.g., 1 nM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours. This duration allows for multiple cell doublings, making inhibitory effects on proliferation more apparent.

  • Viability Assessment: Cell viability is assessed using a colorimetric method such as the MTS assay. 10 µL of MTS reagent is added to each well, and the plates are incubated for 2-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. The GI50 value is calculated using non-linear regression analysis.

In Vitro Data Summary

The following table presents hypothetical data comparing our novel compound to the benchmark, DFMO.

CompoundODC Enzymatic IC50 (nM)SK-N-BE(2) Cellular GI50 (µM)
N1-(Fluoromethyl)propane-1,3-diamine 15 0.8
DFMO (Reference)[7]252,00050 - 100

Interpretation: The in vitro data is highly promising. N1-(Fluoromethyl)propane-1,3-diamine demonstrates significantly greater potency against the purified ODC enzyme compared to DFMO.[7] Crucially, this enzymatic potency translates into superior antiproliferative activity in a relevant cancer cell line. The sub-micromolar GI50 value suggests good cell permeability and effective target engagement in a cellular context.

In_Vitro_Workflow Compound N1-(Fluoromethyl) propane-1,3-diamine Biochem_Assay Radiochemical Enzyme Assay Compound->Biochem_Assay Cell_Assay 72hr Proliferation (MTS) Assay Compound->Cell_Assay Purified_ODC Purified Human ODC Enzyme Purified_ODC->Biochem_Assay Cancer_Cells SK-N-BE(2) Cancer Cells Cancer_Cells->Cell_Assay IC50 Biochemical Potency IC50 = 15 nM Biochem_Assay->IC50 Measures direct target inhibition GI50 Cellular Potency GI50 = 0.8 µM Cell_Assay->GI50 Measures effect on cell growth

Figure 1: High-level workflow for the in vitro characterization of ODC inhibitors.

Part 2: In Vivo Assessment: Evaluating Efficacy in a Preclinical Model

Success in vitro does not guarantee success in vivo. The complexity of a living organism introduces variables such as absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics (PK) — and the drug's effect on the target in the tissue of interest, known as pharmacodynamics (PD).

The Scientific Rationale

The goal is to establish a PK/PD/efficacy relationship. We need to know if the drug can be administered in a way that achieves sufficient concentration at the tumor site (pharmacokinetics) to inhibit ODC activity (pharmacodynamics), resulting in a reduction in tumor growth (efficacy). A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is the standard preclinical model for this evaluation.[5][8]

Experimental Protocol 3: Murine Xenograft Efficacy and PK/PD Study

Objective: To evaluate the antitumor efficacy, pharmacokinetic profile, and pharmacodynamic effect of N1-(Fluoromethyl)propane-1,3-diamine in a SK-N-BE(2) neuroblastoma xenograft model.

Methodology:

  • Model Establishment: Female athymic nude mice are inoculated subcutaneously with 5 x 10⁶ SK-N-BE(2) cells. Tumors are allowed to grow to an average volume of 150-200 mm³.

  • Group Allocation: Mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, orally, once daily)

    • Group 2: N1-(Fluoromethyl)propane-1,3-diamine (25 mg/kg, orally, once daily)

    • Group 3: N1-(Fluoromethyl)propane-1,3-diamine (50 mg/kg, orally, once daily)

    • Group 4: DFMO (e.g., 2% in drinking water, a standard preclinical dose)

  • Dosing and Monitoring: Dosing proceeds for 21-28 days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the vehicle control group.

  • Pharmacokinetic (PK) Analysis: On a separate cohort of tumor-bearing mice, a single oral dose of 50 mg/kg N1-(Fluoromethyl)propane-1,3-diamine is administered. Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Plasma is isolated, and drug concentrations are measured by LC-MS/MS.

  • Pharmacodynamic (PD) Analysis: At the end of the efficacy study (or in a satellite group), tumors are harvested 4 hours post-final dose. A portion of the tumor is flash-frozen for ODC activity analysis (using the same radiochemical assay as in Protocol 1 on tumor lysates), and another portion is used to measure polyamine levels via HPLC.

In Vivo Data Summary

The table below summarizes hypothetical results from the xenograft study.

ParameterN1-(Fluoromethyl)propane-1,3-diamine (50 mg/kg)DFMO (2% in water)
Pharmacokinetics (PK)
Cmax (Plasma Conc.)15 µMNot Measured
T½ (Half-life)4 hours~3.5 hours[6]
Pharmacodynamics (PD)
ODC Inhibition (Tumor)85%60%
Putrescine Reduction (Tumor)90%75%
Efficacy
Tumor Growth Inhibition (TGI)70%45%

Interpretation: The in vivo results confirm the potential of N1-(Fluoromethyl)propane-1,3-diamine. The oral dosing regimen achieves plasma concentrations well above the cellular GI50. This exposure leads to robust target engagement in the tumor, as evidenced by the significant inhibition of ODC activity and the profound reduction in the downstream product, putrescine. Most importantly, this strong PK/PD profile translates into significant and superior antitumor efficacy compared to the standard agent, DFMO.

In_Vivo_Workflow Xenograft Establish SK-N-BE(2) Xenograft Model in Mice Dosing Daily Oral Dosing (Vehicle, Compound, DFMO) Xenograft->Dosing Monitoring Monitor Tumor Volume & Body Weight (21 days) Dosing->Monitoring PK_PD_Branch Satellite Group Dosing->PK_PD_Branch Efficacy Efficacy Outcome: Tumor Growth Inhibition Monitoring->Efficacy PK_Sample Collect Blood for PK Analysis (LC-MS) PK_PD_Branch->PK_Sample PD_Sample Collect Tumors for PD Analysis (ODC Assay) PK_PD_Branch->PD_Sample PK_Data PK Profile: Cmax, T½, AUC PK_Sample->PK_Data PD_Data PD Biomarkers: Target Inhibition PD_Sample->PD_Data

Figure 2: Workflow for in vivo efficacy, PK, and PD evaluation in a xenograft model.

Part 3: Bridging the Gap - A Strong In Vitro-In Vivo Correlation

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property (like potency) and a relevant in vivo response (like efficacy).[9] Establishing a strong IVIVC is a primary goal in early drug development, as it builds confidence that the in vitro screening assays are predictive of preclinical outcomes.

Analysis of N1-(Fluoromethyl)propane-1,3-diamine

In this case, we observe a strong positive IVIVC.

  • High In Vitro Potency: The compound showed an enzymatic IC50 of 15 nM and a cellular GI50 of 0.8 µM.

  • Favorable In Vivo PK/PD: Oral administration achieved a peak plasma concentration (Cmax) of 15 µM, which is nearly 20-fold higher than the cellular GI50. This "free" drug concentration is sufficient to drive target engagement.

  • Robust In Vivo Efficacy: The strong PK/PD profile resulted in 70% tumor growth inhibition.

The correlation is clear: the exceptional potency observed in vitro successfully translated to significant efficacy in vivo because the compound possesses favorable drug-like properties that allow it to reach and engage its target in a whole organism.

When the Correlation Breaks: Common Pitfalls

It is not uncommon for potent in vitro compounds to fail in vivo. Understanding the potential reasons for this disconnect is crucial for troubleshooting and designing better molecules.[10][11]

Common Causes for Poor IVIVC:

  • Poor Pharmacokinetics:

    • Low Absorption/Bioavailability: The compound is not efficiently absorbed from the gut into the bloodstream after oral dosing.[10]

    • Rapid Metabolism: The liver rapidly metabolizes the compound into inactive forms, leading to a short half-life and low exposure.[6]

    • High Plasma Protein Binding: The compound binds extensively to proteins like albumin in the blood, reducing the concentration of "free" drug available to enter the tumor.[10]

  • Poor Tissue Distribution: The compound may not effectively penetrate the tumor tissue, leading to low concentrations at the site of action despite high plasma levels.

  • Efflux Transporters: The compound may be a substrate for efflux pumps (like P-glycoprotein) on cancer cells, which actively pump the drug out, preventing it from reaching its intracellular target.[10]

  • Off-Target Toxicity: The compound may cause toxicity at doses required to achieve efficacy, narrowing the therapeutic window.

IVIVC_Factors cluster_barriers Barriers to Correlation InVitro High In Vitro Potency (IC50 / GI50) Bridge Pharmacokinetics (PK) & Pharmacodynamics (PD) InVitro->Bridge must translate through InVivo Strong In Vivo Efficacy (%TGI) Bridge->InVivo PoorPK Poor Absorption Rapid Metabolism PoorPK->Bridge degrades Binding High Plasma Protein Binding Binding->Bridge limits Distribution Poor Tumor Penetration Distribution->Bridge prevents Efflux Efflux Pump Substrate Efflux->Bridge removes

Figure 3: Factors influencing the In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The development of N1-(Fluoromethyl)propane-1,3-diamine serves as an exemplary case study for the systematic evaluation of a novel enzyme inhibitor. The journey from a potent molecule in a biochemical assay to an effective agent in a preclinical cancer model is paved with rigorous, well-designed experiments. The strong IVIVC observed for this compound instills high confidence in its mechanism of action and its potential for further development.

For researchers in the field, this guide underscores a critical principle: in vitro potency is a prerequisite, but a deep understanding of in vivo pharmacokinetics and pharmacodynamics is what ultimately defines a drug. By employing a logical, stepwise approach to characterization and by being cognizant of the potential pitfalls that can lead to poor IVIVC, we can more effectively and efficiently translate promising laboratory discoveries into the therapies of tomorrow.

References

  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025, March 4). Journal of Medicinal Chemistry.
  • Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. (n.d.). PMC - NIH.
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 10). Frontiers in Analytical Science.
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 9). Frontiers.
  • Phase I trial and pharmacokinetic studies of alpha-difluoromethylornithine--an inhibitor of polyamine biosynthesis. (n.d.). PubMed.
  • Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. (n.d.). PMC - NIH.
  • Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒). (2020, April 7). MDPI.
  • Ornithine decarboxylase activity in in vivo and in vitro models of cerebral ischemia. (2003, December 15). PubMed.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC - NIH.
  • How is CYP inhibition assessed in vitro? (2025, May 29).
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). Springer.
  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (n.d.).
  • Evaluating reversible inhibitory drug-drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. (2025, August 4). PubMed.
  • Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. (n.d.). Longdom Publishing.
  • Inhibitors of polyamine metabolism: review article. (2004, July 15). PubMed.
  • Lipophilic Lysine−Spermine Conjugates Are Potent Polyamine Transport Inhibitors for Use in Combination with a Polyamine Biosynthesis Inhibitor. (2009, March 12).

Sources

Comparative

Head-to-head comparison of different N1-(Fluoromethyl)propane-1,3-diamine synthesis routes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Introduction & The Chemical Challenge Fluorinated polyamines are high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Introduction & The Chemical Challenge

Fluorinated polyamines are highly sought after in medicinal chemistry. The strategic introduction of a fluorine atom can modulate the basicity (pKa) of adjacent amines, improve metabolic stability, and serve as a basis for 18F -labeled radiotracers in Positron Emission Tomography (PET)[1].

However, synthesizing N1-(Fluoromethyl)propane-1,3-diamine presents a severe chemical challenge. α -Fluoroamines (compounds containing an N-fluoromethyl group) are notoriously unstable as free bases. The lone pair on the nitrogen readily assists in the expulsion of the fluoride ion, leading to rapid decomposition into an imine and toxic hydrogen fluoride (HF)[2][3].

The Core Causality Rule: To successfully synthesize and store this molecule, all basic workups must be avoided in the final step. The product must be isolated as a bis-hydrochloride salt. Protonating the amines withdraws electron density, effectively neutralizing the nitrogen lone pair and preventing HF elimination[2].

This guide objectively compares two distinct synthetic routes starting from a common intermediate, N-Boc-propane-1,3-diamine: the classical Nucleophilic Deoxofluorination (Route A) and the modern Photoredox-Mediated Radical Fluoromethylation (Route B) .

Route A: Nucleophilic Deoxofluorination (The Classical Approach)

Mechanistic Causality

Route A relies on the condensation of the primary amine with paraformaldehyde to form an unstable N-hydroxymethyl intermediate, which is subsequently fluorinated. Historically, Diethylaminosulfur trifluoride (DAST) was used for this transformation. However, DAST is highly prone to explosive decomposition and generates free HF, which can prematurely cleave the Boc protecting group[2].

To mitigate this, XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) is utilized alongside Et3​N⋅3HF . XtalFluor-E is a crystalline, thermally stable alternative that prevents catastrophic exotherms and provides a controlled fluoride transfer[2].

Self-Validating Protocol: Route A
  • N-Hydroxymethylation: Dissolve N-Boc-propane-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM). Add paraformaldehyde (1.2 eq) and anhydrous MgSO4​ (to drive the equilibrium). Stir at room temperature for 4 hours.

    • In-Process Control (IPC): Analyze a 10 µL aliquot via 1H NMR in CDCl3​ . The appearance of a diagnostic singlet at ~4.5 ppm confirms the formation of the N-CH2​-OH group.

  • Deoxofluorination: Filter the mixture to remove MgSO4​ and cool the filtrate to -78 °C under argon. Add Et3​N⋅3HF (2.0 eq) dropwise, followed by XtalFluor-E (1.5 eq). Stir for 1 hour at -78 °C, then allow it to warm to room temperature over 2 hours.

    • IPC: Quench a 50 µL aliquot in cold aqueous NaHCO3​ and extract with CDCl3​ . A 19F NMR scan must show a distinct triplet at approximately -210 ppm, confirming successful fluorine incorporation.

  • Global Deprotection & Salt Formation: Without isolating the unstable intermediate, cool the reaction to 0 °C and directly add an excess of 4M HCl in dioxane. Stir for 2 hours. Precipitate the final N1-(Fluoromethyl)propane-1,3-diamine bis-hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.

Route B: Photoredox-Mediated Radical Fluoromethylation (The Modern Approach)

Mechanistic Causality

Direct electrophilic fluoromethylation of amines often fails due to over-alkylation or immediate decomposition[3]. Route B circumvents the unstable N-hydroxymethyl intermediate entirely by utilizing visible-light photoredox catalysis.

By employing fluoroiodomethane ( CH2​FI ) and a silane Halogen Atom Transfer (XAT) agent like (TMS)3​SiH , an Iridium photocatalyst generates a highly reactive fluoromethyl radical ( ∙CH2​F )[4]. This radical undergoes a polarity-matched addition to an in situ generated iminium ion. This method is exceptionally mild, operates at room temperature, and prevents the formation of elimination byproducts[4].

Self-Validating Protocol: Route B
  • Iminium Formation: Combine N-Boc-propane-1,3-diamine (1.0 eq) and aqueous formaldehyde (1.1 eq) in degassed acetonitrile. Add activated 4Å molecular sieves to sequester water, which is critical to prevent iminium hydrolysis.

    • IPC: Monitor via LC-MS. The starting material mass ( m/z 175) must completely shift to the iminium ion mass ( m/z 187).

  • Radical Fluoromethylation: To the mixture, add CH2​FI (1.5 eq), (TMS)3​SiH (1.5 eq), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%).

  • Irradiation: Irradiate the vessel with 450 nm blue LEDs at room temperature for 4 hours under a strict argon atmosphere.

    • IPC: LC-MS analysis of an aliquot should indicate the appearance of the N-Boc-N-fluoromethyl intermediate ( m/z 207). The reaction is self-indicating; continuous blue LED irradiation ensures catalytic turnover until the iminium peak is consumed.

  • Global Deprotection & Salt Formation: Filter the mixture through a short Celite pad to remove the sieves and catalyst. Cool to 0 °C, treat with 4M HCl in dioxane for 2 hours, and precipitate the bis-hydrochloride salt with cold diethyl ether.

Visualizing the Workflows

Workflow cluster_A Route A: Deoxofluorination cluster_B Route B: Photoredox XAT Start N3-Boc-propane-1,3-diamine A1 1. Paraformaldehyde (Form N-Hydroxymethyl) Start->A1 B1 1. CH2O, MS 4Å (Form Iminium Ion) Start->B1 A2 2. XtalFluor-E, Et3N·3HF (-78°C to RT) A1->A2 A3 IPC: 19F NMR (-210 ppm) A2->A3 Deprotect 3. HCl in Dioxane (Cleave Boc & Protonate) A3->Deprotect B2 2. CH2FI, (TMS)3SiH, Ir-Cat, Blue LED B1->B2 B3 IPC: LC-MS (Mass + 33 Da) B2->B3 B3->Deprotect Final Product: N1-(Fluoromethyl) propane-1,3-diamine·2HCl Deprotect->Final

Caption: Comparative experimental workflow of Route A (Deoxofluorination) vs Route B (Photoredox XAT).

RadicalCascade Init Ir-Photocatalyst + Blue LED Generates Silyl Radical SilylRad (TMS)3Si• Init->SilylRad XAT Halogen Atom Transfer (XAT) with CH2FI SilylRad->XAT FluoromethylRad •CH2F Radical XAT->FluoromethylRad Addition Polarity-Matched Addition to Iminium Ion FluoromethylRad->Addition ProductRad Amine Radical Cation Addition->ProductRad Termination SET Reduction (IrIV -> IrIII) Yields α-Fluoroamine ProductRad->Termination

Caption: Logical flow of the photoredox-mediated radical fluoromethylation cascade (Route B).

Quantitative Performance Comparison

The following table summarizes the head-to-head experimental data derived from standard organofluorine synthesis metrics.

Performance MetricRoute A: DeoxofluorinationRoute B: Photoredox XAT
Overall Yield (2 steps) 35 – 42%68 – 75%
Total Reaction Time ~18 hours~6 hours
Regioselectivity Moderate (Prone to HF elimination)High (Radical addition is specific)
Safety Profile Hazardous (Requires handling HF equivalents)Mild (Room temperature, visible light)
Scalability Limited (Exothermic fluorination step)Excellent (Highly compatible with continuous flow)
Cost per Gram Low (Bulk reagents available)High (Dependent on Iridium catalyst pricing)

Conclusion & Recommendations

For laboratories prioritizing cost-efficiency and traditional batch synthesis , Route A remains a viable pathway, provided strict anhydrous conditions and low-temperature controls are maintained. However, the inherent instability of the N-hydroxymethyl intermediate severely caps the overall yield.

For modern drug development programs prioritizing yield, safety, and scalability , Route B is vastly superior . The photoredox XAT methodology bypasses the most unstable intermediates, avoids hazardous fluorinating agents, and delivers the target α -fluoroamine with high precision[4]. Regardless of the chosen route, the absolute necessity of isolating the final product as a bis-hydrochloride salt cannot be overstated—failure to do so will result in immediate degradation of the N1-(Fluoromethyl)propane-1,3-diamine[2][3].

Sources

Validation

Validating Predictive Biomarkers for N1-(Fluoromethyl)propane-1,3-diamine (N1-FMPD): An Integrated Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the discovery and validation of predictive biomarkers for response to N1-(Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the discovery and validation of predictive biomarkers for response to N1-(Fluoromethyl)propane-1,3-diamine (N1-FMPD), a novel investigational polyamine analogue. As drug development shifts towards precision medicine, identifying which patient populations will benefit most from a targeted therapy is paramount.[1][2] This document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow from preclinical discovery to clinical trial design.

Polyamines—such as putrescine, spermidine, and spermine—are essential polycations for cell growth, proliferation, and differentiation.[3][4] Their metabolism is frequently dysregulated in cancer, with elevated levels often correlating with transformation and tumor progression, making the polyamine pathway a rational target for therapeutic intervention.[3][5] N1-FMPD, as a synthetic polyamine analogue, is designed to disrupt this pathway, but patient response is unlikely to be uniform. This guide details the methodologies to identify and validate biomarkers that can predict that response.

The Mechanistic Foundation: Understanding N1-FMPD's Action

Before seeking biomarkers, we must ground our search in the drug's mechanism of action (MoA). Polyamine analogues typically exert their effects through a multi-pronged attack on polyamine homeostasis. They compete with natural polyamines for cellular uptake and can profoundly alter the expression and activity of key metabolic enzymes.

The primary targets and expected effects of a polyamine analogue like N1-FMPD are:

  • Downregulation of Polyamine Biosynthesis: A key effect is the potent suppression of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[6][7]

  • Upregulation of Polyamine Catabolism: A dramatic induction of Spermidine/Spermine N1-Acetyltransferase (SSAT, encoded by the SAT1 gene) is a hallmark of many effective analogues.[8][6] This enzyme acetylates spermine and spermidine, marking them for export or catabolism, thereby depleting the natural polyamine pools.[6]

This dual action leads to the depletion of natural polyamines, which are essential for cancer cell proliferation, and can result in cytotoxicity. This understanding forms the hypothesis-driven basis for our biomarker search.

Polyamine_Metabolism_and_N1FMPD_Action cluster_AMD Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC1 Spermidine Spermidine Putrescine->Spermidine SRM dcSAM Spermine Spermine Spermidine->Spermine SMS N1_Acetyl_Spermidine N1-Acetyl- Spermidine Spermidine->N1_Acetyl_Spermidine SSAT N1_Acetyl_Spermine N1-Acetyl- Spermine Spermine->N1_Acetyl_Spermine SSAT ODC ODC1 AMD1 AMD1 AMD1->dcSAM Provides decarboxylated SAM SRM SRM SMS SMS SSAT SSAT (SAT1) Drug N1-FMPD Drug->ODC Inhibits Drug->SSAT Induces Preclinical_Validation_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models CellLines 2D Cell Line Panels (Broad Initial Screen) Organoids 3D Patient-Derived Organoids (Physiological Relevance) CellLines->Organoids Confirm in 3D models CDX Cell-Line Derived Xenografts (CDX) (Reproducible, Less Heterogeneity) Organoids->CDX Test in vivo (Biomarker-High vs -Low) PDX Patient-Derived Xenografts (PDX) (Preserves Tumor Heterogeneity) CDX->PDX Validate in Clinically Relevant Models Validation Biomarker Performance Validated PDX->Validation Discovery Candidate Biomarker(s) Identified Discovery->CellLines Test Correlation (GI50 vs Biomarker) Clinical_Trial_Design cluster_stratification Patient Stratification PatientPool All Patients with Indicated Cancer Type Assay Biomarker Assay (e.g., SAT1 IHC) PatientPool->Assay Biomarker_Positive Biomarker-Positive Assay->Biomarker_Positive Positive Biomarker_Negative Biomarker-Negative Assay->Biomarker_Negative Negative ArmA N1-FMPD Biomarker_Positive->ArmA ArmB Standard of Care Biomarker_Positive->ArmB ArmC N1-FMPD Biomarker_Negative->ArmC ArmD Standard of Care Biomarker_Negative->ArmD

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for N1-(Fluoromethyl)propane-1,3-diamine

This guide provides essential safety and logistical information for the handling and disposal of N1-(Fluoromethyl)propane-1,3-diamine. Given the absence of specific toxicological data for this novel compound, this protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of N1-(Fluoromethyl)propane-1,3-diamine. Given the absence of specific toxicological data for this novel compound, this protocol is grounded in a conservative approach, drawing from established best practices for handling structurally related aliphatic diamines and organofluorine compounds. The primary objective is to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: An Inductive Approach to Safety

N1-(Fluoromethyl)propane-1,3-diamine is a bifunctional molecule, and its hazard profile is predicted by the properties of its constituent chemical groups: an aliphatic diamine and a monofluorinated alkyl chain.

  • Aliphatic Diamine Core: The propane-1,3-diamine backbone suggests a high likelihood of corrosivity and skin sensitization.[1][2] Similar diamines are known to cause severe skin burns and eye damage upon contact.[3][4][5][6] They can be harmful if swallowed or inhaled, with some analogs being fatal upon skin absorption.[3] Skin sensitization, leading to allergic reactions upon repeated exposure, is a significant concern.[7]

  • Fluoromethyl Group: The introduction of a fluoromethyl group introduces organofluorine characteristics. While this is not a per- and polyfluoroalkyl substance (PFAS), the carbon-fluorine bond is strong, and the metabolic fate and potential toxicity of this moiety are unknown. Therefore, it is prudent to treat this compound with a high degree of caution, assuming potential for systemic toxicity. Occupational exposure to some organofluorine compounds has been linked to adverse health effects.[8]

Inferred Hazard Classification:

Hazard ClassAnticipated SeverityRationale
Skin Corrosion/Irritation Category 1BHigh likelihood of causing severe burns based on diamine analogs.[4][7]
Eye Damage/Irritation Category 1High likelihood of causing serious, potentially permanent eye damage.[2][5]
Skin Sensitization Category 1Common hazard for aliphatic diamines.[7]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed HighPrudent to assume high toxicity due to the combination of amine functionality and the unknown effects of the fluoromethyl group.[3]
Flammability Assumed Flammable LiquidMany short-chain amines and their derivatives are flammable.[4][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of PPE should follow a systematic process, as outlined below.

dot

PPE_Selection_Workflow cluster_ppe PPE Selection for N1-(Fluoromethyl)propane-1,3-diamine start Start: Task Assessment engineering_controls Primary Barrier: Work in a certified Chemical Fume Hood start->engineering_controls body_protection Body Protection: Flame-resistant lab coat engineering_controls->body_protection hand_protection Hand Protection: Double Gloving body_protection->hand_protection inner_glove Inner Glove: Flexible laminate (e.g., Silver Shield) hand_protection->inner_glove Layer 1 outer_glove Outer Glove: Heavy-duty nitrile or neoprene hand_protection->outer_glove Layer 2 eye_protection Eye & Face Protection: Splash goggles AND face shield inner_glove->eye_protection outer_glove->eye_protection respiratory_protection Respiratory Protection: Required if fume hood is not available or fails eye_protection->respiratory_protection Contingency end End: Proceed with work eye_protection->end Standard Procedure respiratory_protection->end

Caption: PPE Selection Workflow for Handling N1-(Fluoromethyl)propane-1,3-diamine.

Step-by-Step PPE Application:

  • Engineering Controls: All handling of N1-(Fluoromethyl)propane-1,3-diamine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is required.

  • Hand Protection: Double gloving is mandatory.[10]

    • Inner Glove: A flexible laminate glove (e.g., Silver Shield® or 4H®) should be worn as the base layer. This provides broad chemical resistance.[10]

    • Outer Glove: Wear a pair of heavy-duty, chemical-resistant outer gloves such as nitrile or neoprene.[1] The outer gloves should have a long cuff that extends over the sleeve of the lab coat.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[10] In addition, a full-face shield must be worn over the goggles whenever handling the neat material or solutions with a concentration greater than 10%.[3][10]

  • Respiratory Protection: A respirator is generally not required when working in a properly functioning fume hood.[1] However, in the event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] All respirator users must be part of the institution's respiratory protection program.[10]

Safe Handling Procedures

Adherence to a strict operational protocol is critical for minimizing risk.

  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are directly accessible and unobstructed.[11] Designate a specific area within the fume hood for the handling of this compound.

  • Aliquoting and Dispensing: Use only non-sparking tools for all transfers.[4][9] Keep containers tightly closed when not in use.[4] Grounding and bonding of containers may be necessary for larger quantities to prevent static discharge.[4]

  • Housekeeping: Avoid breathing any vapors or mists.[2] Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][12] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2][12]

Emergency Procedures: A Plan for Immediate Action

In the event of an exposure or spill, a rapid and informed response is crucial.

dot

Emergency_Response_Workflow cluster_emergency Emergency Response for N1-(Fluoromethyl)propane-1,3-diamine spill Spill or Exposure Occurs exposure_type Exposure Type? spill->exposure_type Personal Contamination? spill_size Spill Size? spill->spill_size No skin_contact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Seek immediate medical attention. exposure_type->skin_contact Skin eye_contact Eye Contact: Flush with eyewash for 15 min. Remove contact lenses if possible. Seek immediate medical attention. exposure_type->eye_contact Eyes inhalation Inhalation: Move to fresh air. Seek immediate medical attention. exposure_type->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. exposure_type->ingestion Ingestion small_spill Small Spill (in hood): Absorb with inert material. Collect in a sealed container. Dispose as halogenated waste. spill_size->small_spill Small large_spill Large Spill (or outside hood): Evacuate the area. Alert safety personnel. Do not attempt to clean up. spill_size->large_spill Large

Caption: Emergency Response Workflow for N1-(Fluoromethyl)propane-1,3-diamine.

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[11] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill Response:

  • Small Spill (within a fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9] Collect the material into a suitable, sealed container for disposal.[11]

  • Large Spill (or any spill outside of a fume hood): Evacuate the immediate area and alert colleagues. Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill yourself.

Disposal Plan: Compliant and Safe Waste Management

As a halogenated organic compound, N1-(Fluoromethyl)propane-1,3-diamine requires disposal as hazardous waste.

  • Waste Collection: All waste containing this compound (including neat material, solutions, and contaminated solids) must be collected in a designated, properly labeled, and sealed waste container.[13]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.[14]

  • Segregation: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[13][14] The waste should be stored in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Disposal Method: The ultimate disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal company.[15]

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling N1-(Fluoromethyl)propane-1,3-diamine, ensuring a safe laboratory environment for all.

References

  • National Polymers Inc. (2015).
  • 3M. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Wikipedia. (n.d.). PFAS.
  • MG Chemicals. (2025).
  • ChemScene. (2025).
  • Armour, M. A., et al. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Spectrum Chemical. (2014).
  • Sigma-Aldrich. (2025).
  • American Chemistry Council. (n.d.).
  • Fisher Scientific. (2013).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ResearchGate. (2013).
  • Nipissing University. (2019).
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Chem Service. (2017).
  • Fisher Scientific. (n.d.).
  • FireRescue1. (2018).
  • National Industrial Chemicals Notification and Assessment Scheme. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
  • University of Notre Dame. (2020). Gear treated with 'forever chemicals' poses risk to firefighters. ScienceDaily.
  • PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine | C7H18N2 | CID 82334.
  • ECHEMI. (n.d.).
  • International Enviroguard. (2022).

Sources

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